Aniline;formaldehyde
Description
Contextualization of Aniline-Formaldehyde Chemistry within Polymer Science and Organic Synthesis
Aniline-formaldehyde resins are a subset of amino resins, which are thermosetting polymers formed by the reaction of an aldehyde with a compound containing an amino group. free.fr In the landscape of polymer science, they are known for their excellent electrical insulating properties and thermal stability. cn-szlanxin.com The synthesis of these resins is a classic example of a polycondensation reaction, a fundamental concept in organic synthesis. scribd.com The reaction typically proceeds in an acidic medium, where aniline (B41778) reacts with formaldehyde (B43269) to form methylene (B1212753) bridges between aniline molecules, leading to a cross-linked polymer network. vot.pl The versatility of this chemistry allows for the incorporation of other monomers, such as phenol (B47542) or cyclohexanone (B45756), to create copolymers with tailored properties. vot.plprepchem.com
Historical Trajectories in Aniline-Formaldehyde Compound Research and Development
The development of aniline-formaldehyde resins is closely linked to the rise of synthetic polymers in the early 20th century. Following the groundbreaking invention of Bakelite, a phenol-formaldehyde resin, in 1907, researchers began exploring similar reactions with other aromatic compounds. rsc.org
Initial investigations into the reaction between aniline and formaldehyde led to the development of polymers that were commercialized under names like Dilectene and Cibanit. rsc.org During the 1920s and 1930s, industrial interest in aniline-formaldehyde resins grew, primarily due to their excellent dielectric properties, which made them suitable for use as electrical insulators. The demands of World War II further spurred advancements in the production and application of these durable polymers. Although their use in some areas has been superseded by newer thermoplastics, aniline-formaldehyde resins continue to be used as modifiers for other resins and in specialized applications. free.fr
Scope and Academic Significance of Aniline-Formaldehyde System Investigations
The academic significance of aniline-formaldehyde systems lies in their role as a model for studying polycondensation reactions and the structure-property relationships of thermosetting polymers. Research continues to explore various facets of these systems, from optimizing synthesis conditions to developing new applications.
Modern research often focuses on creating modified aniline-formaldehyde resins with enhanced properties. For example, incorporating other monomers like cyclohexanone can alter the thermal stability and solubility of the resulting polymer. vot.pl There is also significant interest in developing aniline-formaldehyde based materials for advanced applications. Recent studies have explored their use in creating nanostructured hybrid materials and as components in energy-harvesting devices. researchgate.net Furthermore, the fundamental reaction mechanism continues to be a subject of investigation, with advanced computational methods being used to elucidate the intricate steps of the polymerization process. mdpi.com
Detailed Research Findings
The synthesis of aniline-formaldehyde resins typically involves the acid-catalyzed condensation of aniline and formaldehyde. vot.pl The reaction conditions, such as the molar ratio of reactants, pH, and temperature, play a crucial role in determining the structure and properties of the final polymer. publisher.agency
The reaction proceeds through the formation of intermediate species. Initially, aniline reacts with formaldehyde to form N-hydroxymethyl aniline. mdpi.com In an acidic environment, this intermediate can lose water to form an electrophilic species that then reacts with another aniline molecule to form N-(p-aminobenzyl)aniline (PABA). mdpi.com The final product, 4,4'-methylenedianiline (B154101) (4,4'-MDA), is then formed through the rearrangement of PABA. mdpi.com
The properties of the resulting resin can be characterized by various analytical techniques. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are used to confirm the chemical structure, identifying characteristic peaks for the aromatic rings and methylene bridges. vot.pl Thermal analysis techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to determine the thermal stability and curing behavior of the resins. vot.plresearchgate.net
| Property | Description | Source |
| Synthesis Method | Acid-catalyzed condensation of aniline and formaldehyde. | vot.pl |
| Key Intermediate | N-(p-aminobenzyl)aniline (PABA) | mdpi.com |
| Final Product | 4,4'-methylenedianiline (4,4'-MDA) | mdpi.com |
| Structural Analysis | IR and NMR spectroscopy | vot.pl |
| Thermal Analysis | TGA and DSC | vot.plresearchgate.net |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
aniline;formaldehyde | |
|---|---|---|
| Source | PubChem | |
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| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N.CH2O/c7-6-4-2-1-3-5-6;1-2/h1-5H,7H2;1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUCPJZWNFRYRBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=O.C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25214-70-4, 67784-74-1 | |
| Record name | Aniline-formaldehyde copolymer | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Formaldehyde, polymer with benzenamine, maleated, cyclized | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67784-74-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Molecular Weight |
123.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Pale yellow solid with an amine-like odor; [Mitsui Takeda MSDS] | |
| Record name | Formaldehyde, polymer with benzenamine | |
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CAS No. |
25214-70-4 | |
| Record name | Formaldehyde, polymer with benzenamine | |
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| Record name | Formaldehyde, oligomeric reaction products with aniline | |
| Source | European Chemicals Agency (ECHA) | |
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Fundamental Reaction Mechanisms of Aniline and Formaldehyde Condensation
Elucidation of Primary Condensation Pathways under Controlled Conditions
The synthesis of MDA from aniline (B41778) and formaldehyde (B43269) in an acidic environment involves a multi-step molecular mechanism. mdpi.comwebsite-files.com The reaction kinetics and pathways are highly dependent on experimental conditions such as temperature, reactant concentrations, and acid concentration. researchgate.netacs.org
The initial and crucial step in the acid-catalyzed condensation of aniline and formaldehyde is the protonation of formaldehyde. ulster.ac.uk In an acidic medium, the acid catalyst donates a proton to the carbonyl oxygen of formaldehyde. This protonation significantly increases the electron deficiency of the carbonyl carbon atom. ulster.ac.uk The resulting protonated formaldehyde acts as a much more potent electrophile, primed for reaction with a nucleophile like aniline. This activation is essential for the reaction to proceed efficiently.
Aniline possesses multiple nucleophilic centers, primarily the lone pair of electrons on the nitrogen atom and the electron-rich aromatic ring at the ortho and para positions. doaj.orgchemistrysteps.combyjus.com The nitrogen atom, with its available lone pair, can act as a potent nucleophile. quora.com In the initial stage of the condensation reaction, the nitrogen atom of the aniline molecule performs a nucleophilic attack on the highly electrophilic carbon of the protonated formaldehyde. mdpi.com This attack is a key step in forming the initial bond between the two reactant molecules. A proposed mechanism involves a six-membered ring transition state where the carbon of formaldehyde approaches the nitrogen of one aniline molecule, while a hydrogen is transferred from that nitrogen to the formaldehyde's oxygen via a second aniline molecule. mdpi.comnih.gov
The nucleophilic addition of aniline to formaldehyde results in the formation of an N-hydroxymethyl aniline intermediate, also known as N-methylol aniline. mdpi.comdoaj.org This intermediate is the first stable product of the reaction. mdpi.com In neutral media, formaldehyde and aniline primarily interact at the nitrogen atom to form these N-methylol derivatives. doaj.org Computational studies have identified this intermediate (IM1) as a key structure along the reaction pathway to MDA. mdpi.com
Following its formation, the N-hydroxymethyl aniline intermediate undergoes rapid acid-catalyzed dehydration. mdpi.com In the acidic environment, the hydroxyl group of the N-hydroxymethyl aniline is protonated, forming a good leaving group (water). The subsequent loss of a water molecule leads to the formation of a resonance-stabilized cation known as an iminium ion, specifically N-methylidene anilinium. mdpi.com This process is a critical step as it generates the highly reactive electrophile that drives the subsequent stages of the condensation. The formation of an imine involves a series of protonation, addition, deprotonation, protonation, elimination, and deprotonation steps. masterorganicchemistry.com
The highly electrophilic iminium ion formed in the previous step is susceptible to attack by another aniline molecule. chemedx.org The amino group (-NH2) of aniline is a strong activating group, directing electrophiles to the ortho and para positions of the aromatic ring. chemistrysteps.comwikipedia.orgbyjus.com Consequently, the iminium ion attacks a second aniline molecule, which acts as a nucleophile, at the para position in an electrophilic aromatic substitution reaction. chemedx.org This reaction forms a C-C bond and creates the characteristic methylene (B1212753) bridge (-CH2-) that links the two aromatic rings. ulster.ac.uk This substitution step is fundamental to the polymerization process, leading to the formation of dimers, trimers, and larger oligomers. cdc.gov
Interactive Data Table: Thermochemical Properties of Reaction Intermediates
The following table presents calculated thermochemical data for key intermediates in the formation of 4,4'-MDA from aniline and formaldehyde, based on the G3MP2B3 quantum chemical method. mdpi.com These values help in understanding the energy landscape of the reaction pathway.
| Intermediate Species | Description | Relative Energy (ΔE₀) (kJ/mol) | Relative Enthalpy (ΔH) (kJ/mol) | Relative Gibbs Free Energy (ΔG) (kJ/mol) |
| IM0 | Pre-reactive complex of protonated aniline dimer and formaldehyde | -29.2 | -29.8 | 27.2 |
| TS1 | Transition state for formaldehyde addition to aniline | 60.7 | 60.1 | 123.6 |
| IM1H⁺ | N-hydroxymethylaniline complex with protonated aniline | -108.7 | -109.8 | -45.7 |
| TS2 | Transition state for water elimination | -31.3 | -32.8 | 26.3 |
| IM2H⁺ | N-methylenebenzeneanilium complex with water and aniline | -77.5 | -78.4 | -20.6 |
| TS3 | Transition state for aniline addition to N-methylenebenzeneanilium | -49.3 | -51.3 | 12.0 |
| IM3H⁺ | N-(p-aminobenzyl)anilinium complex with aniline | -128.7 | -130.4 | -59.5 |
| TS4 | Transition state for PABA rearrangement | -69.2 | -70.9 | -3.7 |
| IM4H⁺ | 4-aminobenzylium complex with two anilines | -112.5 | -113.8 | -44.5 |
| TS5 | Transition state for aniline addition to 4-aminobenzylium | -82.9 | -84.7 | -12.4 |
| IM5H⁺ | 4,4'-MDA complex with protonated aniline | -193.2 | -195.1 | -121.7 |
Exploration of Competing Reaction Pathways and Side Product Formation
The condensation of aniline and formaldehyde in an acidic medium is not a straightforward process. It involves a network of parallel and sequential reactions that lead to a variety of products. The distribution of these products is highly dependent on the reaction conditions.
One significant side reaction is the formation of a protonated aminal (AMH+), also known as N,N'-diphenylmethylenediamine. researchgate.net This species arises from an alternative pathway to the main reaction sequence. researchgate.netmdpi.com Computational studies have shown that the formation of the aminal is both thermodynamically and kinetically favorable. mdpi.com
The industrial synthesis primarily targets the 4,4'-MDA isomer due to its symmetrical structure, which is crucial for producing linear polyurethanes. However, other regioisomers, such as 2,4-MDA and 3,4-MDA, are also formed. Quantum chemical modeling has provided significant insights into the thermodynamics and kinetics of these competing pathways. mdpi.com
The addition of an aniline molecule to the key intermediate, 4-methylidene-cyclohexa-2,5-diene-1-iminium (MCH+), can occur at the ortho, meta, or para positions of the aniline ring.
2,4-MDAH+ Formation : The reaction leading to the 2,4-isomer (ortho addition) is highly competitive with the formation of the 4,4'-isomer (para addition). Studies indicate that the activation energy for this pathway is low, and in some cases, the transition state is submerged, making the formation of 2,4-MDAH+ kinetically plausible. mdpi.com
3,4-MDAH+ Formation : In contrast, the addition of aniline at the meta position to form the 3,4-isomer is energetically unfavorable. This pathway is characterized by a high activation barrier and is endothermic, meaning it requires energy input to proceed. Consequently, the formation of 3,4-MDA is significantly less likely compared to the 2,4- and 4,4'-isomers. mdpi.com
Table 1: Energetic Profile of MDA Isomer Formation
| Reaction Pathway | Activation Barrier | Thermodynamic Favorability | Plausibility |
|---|---|---|---|
| Aniline addition to para position (forms 4,4'-MDAH+) | Low | Exothermic (Favorable) | High |
| Aniline addition to ortho position (forms 2,4-MDAH+) | Low (competitive with para) | Exothermic (Favorable) | High |
| Aniline addition to meta position (forms 3,4-MDAH+) | High | Endothermic (Unfavorable) | Low |
A key intermediate in the accepted mechanism for MDA formation is N-(p-aminobenzyl)aniline, commonly referred to as PABA. mdpi.com Its formation is a critical step that precedes the final rearrangement to MDA. The reaction sequence generally begins with the acid-catalyzed reaction of aniline and formaldehyde to produce N-hydroxymethylaniline. researchgate.netmdpi.com This intermediate rapidly dehydrates to form a reactive species, N-methylidene anilinium. mdpi.com This electrophilic species then reacts with another aniline molecule to yield PABA. mdpi.comresearchgate.net It has been noted that the deprotonated form of this intermediate (PABA) has been experimentally detected in aniline-formaldehyde condensation mixtures. researchgate.netmdpi.com
The molar ratio of aniline to formaldehyde (A/F) is a critical parameter that significantly influences the distribution of products. While detailed kinetic models are complex, general trends have been established.
High Aniline to Formaldehyde Ratio (A/F > 1) : An excess of aniline generally favors the formation of the initial condensation products, primarily diamines (MDA). The high concentration of aniline increases the probability of the reactive formaldehyde-derived intermediates reacting with aniline rather than with already formed MDA oligomers, thus minimizing the formation of higher molecular weight polymers.
Low Aniline to Formaldehyde Ratio (A/F < 1) : When formaldehyde is in excess, the formation of higher oligomers and cross-linked resins is promoted. The reactive methylene bridges can link multiple aniline rings, leading to the complex, three-dimensional network structure of aniline-formaldehyde resins. In studies of similar condensation systems, such as urea-formaldehyde resins, a higher formaldehyde ratio leads to a higher degree of substitution and a greater propensity for forming cross-linked structures like ether and methylene bridges.
Catalytic Aspects in Aniline-Formaldehyde Condensation Reactions
The condensation of aniline and formaldehyde is critically dependent on acid catalysis; the reaction does not proceed at a significant rate in neutral or basic media. The acid plays several vital roles throughout the reaction mechanism.
Initially, the acid protonates formaldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the aniline nitrogen. nih.gov The reaction is kinetically first-order with respect to formaldehyde. researchgate.net The acid then facilitates the dehydration of the N-hydroxymethylaniline intermediate to form the highly reactive N-methylidene anilinium ion. mdpi.com This ion is a key electrophile that attacks the electron-rich aromatic ring of a second aniline molecule.
The concentration of the acid catalyst directly impacts the reaction rate. Studies have shown that increasing the acid concentration (decreasing the pH) can, within a certain range, increase the reaction rate. nih.gov The presence of an acid catalyst is essential for achieving the desired selectivity towards MDA isomers over other side products. By promoting the formation of the key reactive intermediates, the acid directs the reaction along the desired pathway for the formation of methylene-bridged products. researchgate.net
Investigation of Alternative Catalytic Systems and their Efficacy
The industrial synthesis of products from aniline-formaldehyde condensation, such as 4,4'-methylenedianiline (B154101) (MDA), has traditionally relied on strong mineral acids like hydrochloric acid. However, the corrosive nature of these catalysts and the large volumes of salt waste generated during neutralization have prompted significant research into alternative catalytic systems. The goal is to identify catalysts that are not only effective but also more environmentally benign and reusable.
Solid Acid Catalysts: A major area of investigation involves the replacement of liquid acids with solid acid catalysts. This category includes materials such as zeolites, solid superacids, delaminated materials, and ion-exchange resins. The primary advantage of these materials is the ease of separation from the reaction mixture, which simplifies product purification and allows for catalyst recycling, thereby reducing waste.
Zeolites and Clays: Zeolites, with their structured pore systems and tunable acidity, have been explored for their potential to control the selectivity of the condensation reaction. The shape-selective properties of zeolites can influence the isomeric distribution of the resulting methylene bridges. Montmorillonite (B579905) clays have also shown catalytic activity for the condensation of aniline with aldehydes.
Ion-Exchange Resins: Acidic ion-exchange resins, such as sulfonated polystyrene-divinylbenzene copolymers, offer a polymeric alternative to liquid acids. They function as effective heterogeneous catalysts for the formation of diaminodiphenylmethane.
Ionic Liquids: Ionic liquids (ILs) have emerged as a promising alternative, acting as both catalysts and reaction media. Specifically, acidic ionic liquids functionalized with sulfonic acid groups (-SO3H) have demonstrated high catalytic activity and selectivity for the synthesis of 4,4'-MDA. These catalysts are non-volatile, thermally stable, and can be recycled after extraction with water. Research has shown that their performance can be superior to traditional hydrochloric acid systems under milder reaction conditions.
A comparative study highlights the efficacy of a sulfonic acid-functionalized acidic ionic liquid, [HSO₃-bmim]C₆H₆SO₃, against the conventional industrial catalyst, hydrochloric acid.
| Catalyst | Reaction Conditions | Yield of 4,4'-MDA (based on formaldehyde) | Selectivity of 4,4'-MDA (based on aniline) | Recyclability |
|---|---|---|---|---|
| Acidic Ionic Liquid ([HSO₃-bmim]C₆H₆SO₃) | 80°C, 8 hours | Up to 86.2% | Up to 93.1% | Yes, via water extraction |
| Hydrochloric Acid (Industrial Standard) | Varies (typically 60-110°C) | ~80% | Not specified | No (requires neutralization) |
Base Catalysis: While acid catalysis is predominant, base-catalyzed pathways have also been investigated. In certain processes, particularly those involving paraformaldehyde as the formaldehyde source, a catalytic amount of a base, such as a tertiary amine, can be employed. The base may facilitate the formation of a formaldehyde-alcohol complex, which then reacts with aniline. This approach can be useful in synthesizing specific intermediates like aromatic azomethines.
Effects of Solvent Systems and Reaction Media on Mechanism Progression
Aqueous vs. Aniline Media: Computational studies have revealed significant differences in the reaction's energy profile when conducted in the gas phase versus in solution. The presence of a solvent, whether it is water or aniline itself, substantially lowers the activation energy barrier for the initial formaldehyde addition to aniline, which is a rate-determining step. This stabilization is attributed to solvation effects. Although both water and aniline facilitate the reaction, they are only slightly soluble in each other. This limited miscibility is a crucial factor in industrial processes, often leading to biphasic reaction systems that require efficient mixing.
Organic Solvents: In many industrial applications, the reaction is carried out in a hydrocarbon solvent that forms an azeotrope with the water produced during the condensation. This technique allows for the continuous removal of water via distillation, which drives the reaction equilibrium toward product formation. Typical solvents employed for this purpose include:
Aromatic hydrocarbons: Benzene (B151609), Toluene, Xylene
Aliphatic and cycloaliphatic hydrocarbons: n-Hexane, n-Heptane, Cyclohexane
The choice of solvent dictates the reflux temperature of the reaction, which generally ranges from 80°C to 140°C.
Solvent-Free and High-Temperature Water Systems: Efforts to develop greener chemical processes have led to the exploration of solvent-free conditions. These reactions are often facilitated by heterogeneous catalysts and can offer advantages in terms of reduced waste, lower cost, and simplified product work-up.
Furthermore, high-temperature water (HTW), particularly in its near-critical and supercritical states, has been demonstrated to be an effective medium for the condensation of aniline with aldehydes without the need for any external acid catalyst. Under these conditions, water itself can act as a catalyst due to its increased ion product. This method presents a clean, environmentally friendly alternative to traditional solvent and catalyst systems.
The following table summarizes the key characteristics and effects of different reaction media on the aniline-formaldehyde condensation.
| Reaction Medium | Primary Role / Effect | Key Characteristics | Examples |
|---|---|---|---|
| Aqueous Solution | Lowers activation energy; acts as a solvent. | Environmentally benign; limited solubility with aniline creates a biphasic system. | Water |
| Aniline (as solvent) | Lowers activation energy; acts as both reactant and solvent. | High reactant concentration; can lead to complex product mixtures. | Aniline |
| Organic Hydrocarbons | Azeotropic removal of water to drive equilibrium. | Reaction temperature controlled by solvent boiling point; requires solvent recovery. | Toluene, Xylene, Heptane |
| Ionic Liquids | Can act as both solvent and catalyst. | High thermal stability, low volatility, potential for recyclability. | [HSO₃-bmim]C₆H₆SO₃ |
| Solvent-Free | Reduces waste and simplifies purification. | Typically requires a highly active heterogeneous catalyst. | N/A |
| High-Temperature Water | Acts as both solvent and catalyst. | Eliminates the need for external catalysts; environmentally friendly. | Near-critical or Supercritical Water |
Synthetic Methodologies for Aniline Formaldehyde Resins and Polymeric Structures
Polycondensation Approaches in Acidic Reaction Environments
The most conventional method for producing aniline-formaldehyde resins is through polycondensation in an acidic medium. researchgate.net This process is typically catalyzed by strong acids such as hydrochloric acid (HCl) or p-toluenesulfonic acid (PTSA). troindia.invot.pl The reaction mechanism proceeds through several key steps. First, the formaldehyde (B43269) is protonated by the acid catalyst, which enhances its electrophilic character. scribd.com The nucleophilic nitrogen atom of the aniline (B41778) molecule then attacks the carbonyl carbon of the protonated formaldehyde. scribd.com This initial reaction forms N-methylol aniline intermediates. website-files.comvot.plmdpi.com
These intermediates are unstable and undergo rapid dehydration and rearrangement, leading to the formation of methylene (B1212753) bridges (-CH2-) that link the aniline units. scribd.comchemedx.org The reaction can be carried out at temperatures ranging from 70°C to 120°C, often under reflux, to drive the condensation process. troindia.inicm.edu.plresearchgate.net The final product is a cross-linked thermosetting resin. scribd.com The degree of polymerization and the extent of cross-linking are influenced by factors such as the molar ratio of the reactants, pH, temperature, and the specific catalyst used. scribd.com For instance, an excess of formaldehyde tends to promote more extensive branching and cross-linking.
The table below summarizes various acidic polycondensation approaches found in the literature.
Table 1: Summary of Acidic Polycondensation Methods for Aniline-Formaldehyde Resins
| Reactant Ratio (Aniline:Formaldehyde) | Catalyst | Temperature | Duration | Observations | Reference |
|---|---|---|---|---|---|
| 1:2 (molar) | 2M HCl | 120°C ± 2°C | 3 hours | Polycondensation process yielded a dark brown resinous mass. | troindia.in |
| 1:1 (molar) | HCl | Low Temperature | 1-12 hours | Direct chemical blending; precipitated emeraldine (B8112657) salt was formed. | troindia.in |
| 1:1 (molar) | p-Toluenesulfonic acid (PTSA) | 80°C to 95°C | 3 hours | Used for synthesizing cyclohexanone-aniline-formaldehyde terpolymers. | vot.pl |
| Not Specified | Acidic Condition (pH ~9 after adjustment) | 70°C | 1 hour | In-situ polymerization to form aniline-formaldehyde-organoclay composites. | icm.edu.pl |
Controlled Polymerization and Cross-linking Strategies
Controlling the polymerization process and the resulting cross-link density is crucial for tailoring the properties of aniline-formaldehyde resins for specific applications. Strategies have been developed to regulate the molecular architecture, from managing cross-link sites to building composite materials through in-situ techniques.
A key challenge in aniline-formaldehyde chemistry is managing the extent of cross-linking to avoid infusible and insoluble materials while achieving desired properties. One effective strategy involves using pre-formed aniline-formaldehyde condensates (AFC) as a macro-monomer in subsequent polymerizations. acs.org In this approach, the AFC, which contains a defined number of potential cross-linking sites, is mixed with aniline monomer. acs.org The subsequent oxidation polymerizes the aniline into polyaniline chains, which are simultaneously tethered to the AFC backbone. acs.org
By varying the initial ratio of AFC to aniline, it is possible to control the number of cross-linking sites, thereby regulating the final copolymer's molecular weight, solubility, and bulk conductivity. acs.org This method allows for the synthesis of high molecular weight (up to 10^6 g/mol ) copolymers that remain soluble and possess conductivities comparable to pure polyaniline. acs.org
Other factors that regulate cross-link density include:
Stoichiometry : As mentioned previously, the ratio of aniline to formaldehyde is a primary control parameter. An excess of formaldehyde leads to a higher degree of methylolation on the aniline rings, resulting in a more densely cross-linked network.
External Cross-linkers : In the synthesis of related hypercrosslinked polymers, external cross-linking agents like formaldehyde dimethyl acetal (B89532) (FDA) are used. rsc.org Adjusting the ratio of monomers, such as benzene (B151609) and aniline, during such a cross-linking reaction can modulate the specific surface area and pore structure of the resulting polymer network, demonstrating a method for structural control. rsc.org
In-situ polymerization is a powerful technique for creating composite materials where the aniline-formaldehyde resin is formed directly within a matrix or in the presence of a filler. This method ensures intimate contact and often strong interfacial bonding between the polymer and the dispersed phase, leading to enhanced material properties.
Aniline-formaldehyde composites have been successfully synthesized with various inorganic fillers:
Organoclays : Aniline-formaldehyde-organoclay composites can be prepared via an in-situ intercalative polymerization method. icm.edu.pl In this process, aniline and formaldehyde are mixed in acidic conditions, and then organoclay (like Cetyltrimethylammonium Bromide modified Montmorillonite) is added. icm.edu.plresearchgate.net The polymerization occurs within the clay galleries, leading to an exfoliated or intercalated nanocomposite structure with improved thermal stability. icm.edu.plmdpi.comscilit.com
Metal Oxides : Nanocomposites containing metal oxides have been synthesized by employing the aniline-formaldehyde copolymer matrix. For example, neodymium ferrite (B1171679) nanoparticles were synthesized in-situ by mixing aqueous solutions of aniline, formaldehyde, hydrochloric acid, and the metal salts (ferric chloride and neodymium oxide). ias.ac.in Similarly, zinc-containing composites were created by introducing zinc compounds (ZnCl2, ZnO, or zinc dust) during the oxidative polymerization of aniline in the presence of a pre-formed aniline-formaldehyde polymer (AFP). chemjournal.kz
The table below highlights examples of composites formed using in-situ polymerization.
Table 2: Examples of Aniline-Formaldehyde Composites via In-situ Polymerization
| Composite Type | Filler/Matrix | Synthesis Method | Key Findings | Reference |
|---|---|---|---|---|
| Nanocomposite Foam | Organoclay | In-situ synthesis followed by microwave irradiation foaming | Organoclay reinforcement improved mechanical strength and thermal insulation. | mdpi.comscilit.com |
| Nanocomposite | Neodymium Ferrites | In-situ direct synthesis at room temperature | Ferrite nanoparticles exhibited ferromagnetic characteristics within the polymer matrix. | ias.ac.in |
| Nanocomposite | Montmorillonite (B579905) Clay | In-situ chemical polymerization | The interaction between the polymer and clay was confirmed, with the process yield varying based on the specific monomers used. | researchgate.net |
| Polymer Composite | Organoclay (Montmorillonite) | In-situ intercalative polymerization | A cross-linked polymeric matrix was formed with significantly changed thermal behavior compared to the pure resin. | icm.edu.plresearchgate.net |
Synthesis of Modified Aniline-Formaldehyde Oligomers and Functionalized Resins
The properties of aniline-formaldehyde resins can be significantly enhanced by chemical modification, either by functionalizing the finished polymer or by using modified precursors. These modifications introduce new reactive groups, improving properties like solubility, thermal stability, mechanical strength, and catalytic activity.
Key modification strategies include:
Epoxy Functionalization : To improve cross-linking capabilities and mechanical properties, epoxy groups can be introduced. A common method involves reacting an aniline-formaldehyde intermediate with epichlorohydrin. This process yields an epoxy aniline formaldehyde resin that can be further cured to create a highly durable network.
Sulfonation : Introducing sulfonic acid groups (-SO₃H) onto the polymer backbone creates functionalized resins with ion-exchange capabilities. This is typically achieved through post-polymerization reactions and renders the resins useful as solid acid catalysts in various organic syntheses.
Copolymerization for Enhanced Conductivity : High molecular weight, conducting copolymers can be synthesized by oxidizing aniline in the presence of aniline-formaldehyde condensates (AFC). acs.org The AFC acts as a structural backbone, tethering polyaniline chains together, which allows for control over the final material's conductivity and molecular weight. acs.org
Incorporation of Co-monomers for Terpolymeric and Hybrid Structures (e.g., Melamine (B1676169), Cyclohexanone (B45756), Nitro Aniline)
Incorporating a third monomer into the aniline-formaldehyde polymerization leads to the formation of terpolymers with hybrid properties derived from all three components. These materials often exhibit superior thermal stability, chemical resistance, or specific functionalities compared to the simple copolymer. asianpubs.orgisca.me
Melamine : Melamine is frequently used as a co-monomer to enhance the thermal stability and fire resistance of the resulting resin. Melamine-aniline-formaldehyde (MAF) terpolymers are synthesized by the polycondensation of the three monomers, typically in an acidic medium. isca.meresearchgate.netepa.govisca.me The synthesis can be tailored by adjusting the molar ratios of the reactants to achieve desired properties. isca.meisca.me For example, MAF nanocomposite foams have been developed that show low water sensitivity and good thermal insulation. mdpi.comscilit.com
Cyclohexanone : The inclusion of cyclohexanone into the aniline-formaldehyde system produces resins with modified properties and additional functional groups. vot.pl The condensation is carried out using an acid catalyst like p-toluenesulfonic acid (PTSA) in a solvent mixture. vot.plvot.pl The resulting cyclohexanone-aniline-formaldehyde resins are characterized by low molecular weights and solubility in polar organic solvents. vot.pl
Nitro Aniline : Substituted anilines, such as nitroaniline, can be incorporated to create functional resins. Melamine-formaldehyde-nitroaniline terpolymers have been synthesized using sulfuric acid as a catalyst. semanticscholar.org These resins exhibit ion-exchange capabilities and thermal stability, making them suitable for applications in water purification or as reusable catalysts. semanticscholar.org
The following table provides an overview of the synthesis of various aniline-formaldehyde-based terpolymers.
Table 3: Synthesis of Aniline-Formaldehyde Based Terpolymers
| Co-monomer | Reactant Ratio (Molar) | Catalyst | Reaction Conditions | Resulting Polymer | Reference |
|---|---|---|---|---|---|
| Melamine | 1:1:3 (Melamine:Aniline:Formaldehyde) | Acid Catalyst | Polycondensation in DMF medium | Melamine-Aniline-Formaldehyde (MAF) Terpolymer | researchgate.netepa.gov |
| Melamine | 1:2:4 (Melamine:Aniline:Formaldehyde) | 2M HCl | Reflux on an oil bath for 6 hours | Melamine-Aniline-Formaldehyde (MAF) Terpolymeric Ligand | isca.meisca.me |
| Cyclohexanone | 0.5:0.5:1 (Cyclohexanone:Aniline:Paraformaldehyde) | p-Toluenesulfonic acid (PTSA) | 80-95°C in Toluene/NMP solvent | Cyclohexanone-Aniline-Formaldehyde Resin | vot.plvot.pl |
| p-Hydroxyacetophenone | 1:2:4 (p-Hydroxyacetophenone:Aniline:Formaldehyde) | 2M HCl | Reflux on an oil bath for 5-6 hours | p-Hydroxyacetophenone-Aniline-Formaldehyde (PAF) Terpolymer | asianpubs.org |
Advanced Structural and Compositional Characterization of Aniline Formaldehyde Systems
Spectroscopic Analysis of Polymeric Architectures
Spectroscopy provides critical insights into the chemical bonding, functional groups, and electronic structure of aniline-formaldehyde polymers.
FTIR spectroscopy is a powerful tool for identifying the functional groups and chemical linkages within aniline-formaldehyde resins. The presence of specific absorption bands confirms the successful polymerization and provides details about the polymer's structure.
Key characteristic peaks observed in the FTIR spectra of aniline-formaldehyde systems include:
N-H Stretching: A strong absorption band is typically observed in the region of 3350-3450 cm⁻¹, corresponding to the N-H stretching vibrations of the amine groups in the aniline (B41778) units. vot.pl
C-H Stretching: Aromatic and aliphatic C-H stretching vibrations are evident. Aromatic C-H stretching appears around 3027 cm⁻¹, while aliphatic C-H stretching from methylene (B1212753) bridges is found near 2850 cm⁻¹. icm.edu.pl The presence of methylene bridges, a key feature of these resins, is further confirmed by peaks around 2929-2940 cm⁻¹. sciensage.info
C=C Stretching: The stretching vibrations of the C=C bonds within the aromatic rings (both benzenoid and quinoid) are typically seen in the 1500-1600 cm⁻¹ range. icm.edu.placs.org For instance, peaks around 1583 cm⁻¹ and 1494 cm⁻¹ are attributed to the C=C stretching of quinoid and benzenoid rings, respectively. acs.org
C-N Stretching: The stretching vibration of the C-N bond, linking the aromatic ring to the amino group, is observed between 1228 cm⁻¹ and 1387 cm⁻¹. icm.edu.pl Specifically, peaks around 1303 cm⁻¹ and 1243 cm⁻¹ are related to C-N and C=N stretching modes. acs.org
C-H Bending: In-plane and out-of-plane bending of C-H bonds provide further structural information. A peak around 1150 cm⁻¹ is assigned to the in-plane bending of C-H, while a peak at 826 cm⁻¹ is attributable to the out-of-plane bending of C-H. acs.org
The following table summarizes the key FTIR absorption bands and their corresponding assignments in aniline-formaldehyde resins.
| Wavenumber (cm⁻¹) | Assignment | Reference |
| 3350-3450 | N-H stretching of amine groups | vot.pl |
| ~3027 | Aromatic C-H stretching | icm.edu.pl |
| ~2850 | Aliphatic C-H stretching (methylene bridges) | icm.edu.pl |
| 2929-2940 | Methylene bridge C-H stretching | sciensage.info |
| 1500-1600 | C=C stretching in aromatic rings | icm.edu.placs.org |
| 1228-1387 | C-N stretching | icm.edu.pl |
| ~1150 | In-plane C-H bending | acs.org |
| ~826 | Out-of-plane C-H bending | acs.org |
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, is a fundamental technique for the detailed structural elucidation of aniline-formaldehyde polymers. It provides information on the chemical environment of protons, allowing for the identification of different structural units and linkages.
In the ¹H NMR spectra of aniline-formaldehyde resins, distinct signals corresponding to different types of protons are observed:
Aromatic Protons: Protons on the aniline aromatic rings typically appear in the chemical shift range of 6.62–7.3 ppm. vot.pl The specific pattern and integration of these signals can provide information about the substitution pattern on the aromatic ring.
Methylene Bridge Protons: The protons of the methylene bridges (-CH₂-), which link the aniline units, are characteristically found in the range of 3.6–3.82 ppm. vot.pl In some cases, these signals can appear as a singlet at approximately 3.55 ppm. isca.me
Amine Protons: The protons of the amine groups (-NH₂) can exhibit broad signals. For instance, a broad signal around 6.32 ppm can be attributed to the -NH- group attached to the melamine (B1676169) ring, which may overlap with the NH of the aromatic ring. isca.me Another broad signal around 6.89 ppm is attributed to the presence of –NH bridges. isca.me
Methylol Protons: In resol-type phenol-aniline-formaldehyde resins, the signal for the methylol functional groups (Ar-CH₂OH) can be observed in the region of 4.53-4.67 δ (ppm), which may overlap with the signal for dibenzyl ether bridges (Ar-CH₂-O-CH₂-Ar). ajchem-a.com
The following table presents typical ¹H NMR chemical shifts for aniline-formaldehyde resins.
| Chemical Shift (ppm) | Assignment | Reference |
| 6.62–7.3 | Aromatic protons of the aniline moiety | vot.pl |
| 3.6–3.82 | Methylene bridge protons | vot.pl |
| ~3.55 | Methylene protons (Ar-CH₂-Ar) | isca.me |
| ~6.32 | -NH- attached to melamine ring (in terpolymers) | isca.me |
| ~6.89 | -NH- bridges | isca.me |
| 4.53-4.67 | Dibenzyl ether bridges and methylol groups (in resol resins) | ajchem-a.com |
¹³C NMR spectroscopy further complements the structural analysis by providing information about the carbon skeleton of the polymer. ajchem-a.comepa.gov
UV-Vis spectroscopy is employed to investigate the electronic structure of aniline-formaldehyde polymers and to monitor the polymerization process. The absorption bands in the UV-Vis spectrum correspond to electronic transitions within the polymer.
In the UV-Vis spectra of polyaniline and its derivatives, two main absorption bands are typically observed:
An absorption band around 330 nm is attributed to the π-π* transition of the benzenoid rings. researchgate.net
Another absorption band at approximately 600 nm is due to the benzenoid- to-quinoid transition. researchgate.net
The position and intensity of these bands can be influenced by factors such as the doping level and the extent of conjugation in the polymer chain. epa.gov For instance, a drastic decrease in the maximum absorption wavelength has been observed when aniline formaldehyde (B43269) resin is blended with doped polyaniline, indicating a reduced conjugation length. epa.gov
UV-Vis spectroscopy can also be used to follow the kinetics of polymerization. By monitoring the change in absorbance at specific wavelengths over time, the rate of polymerization can be determined. scribd.com For example, during the enzymatic polymerization of aniline, the evolution of the UV-Vis spectra, with the appearance of a peak around 705 nm shifting to 725 nm, indicates the progress of the reaction. researchgate.net
Morphological and Microstructural Investigations
Microscopy techniques are essential for visualizing the surface topography, cross-sectional features, and nanostructure of aniline-formaldehyde systems.
Scanning Electron Microscopy (SEM) is widely used to study the surface morphology and cross-sectional structure of aniline-formaldehyde polymers and their composites. SEM images reveal details about the shape, size, and arrangement of particles, as well as the porosity and homogeneity of the material.
Studies on aniline-formaldehyde based materials have shown diverse morphologies:
Agglomerated Particles: Polyaniline composites have been observed to have an agglomerated particle morphology with a lamellar structure, with particle sizes ranging from approximately 2 to 15 mm. rsc.org
Nanostructured Morphology: Doping polyaniline with different acids can lead to nanostructured morphologies, with average grain sizes as small as 20.66 nm. thepharmajournal.com
Network Structure: In melamine-aniline-formaldehyde copolymer foams, a regular network structure formed by the coherent association of relatively smaller resin microspheres has been observed. mdpi.com The addition of organoclay can lead to the formation of elliptical and tubular cavities within this network. mdpi.com
Spherical and Dot-like Structures: In some cases, the surface of nanoparticles of p-bromo aniline formaldehyde resin shows a homogeneous nature with spherical shape dots, indicating the incorporation of metal into the polymer resin. sciensage.info
The following table summarizes some of the morphological features of aniline-formaldehyde systems observed by SEM.
| Material | Morphological Features | Reference |
| Polyaniline Composite | Agglomerated particles with lamellar structure (2-15 mm) | rsc.org |
| PANI-HNO₃ | Nanostructured morphology (average grain size 20.66 nm) | thepharmajournal.com |
| Melamine-Aniline-Formaldehyde Foam | Regular network structure of small resin microspheres | mdpi.com |
| p-Bromo Aniline Formaldehyde Resin Nanoparticles | Homogeneous surface with spherical dot-like structures | sciensage.info |
High-Resolution Transmission Electron Microscopy (HRTEM) provides even greater magnification than SEM, allowing for the analysis of the nanostructure of aniline-formaldehyde materials. HRTEM can reveal details about the arrangement of polymer chains, the dispersion of nanoparticles in composites, and the presence of crystalline domains.
HRTEM studies have provided valuable insights into the nanostructure of aniline-formaldehyde systems:
Hollow Spheres: In the case of polyaniline/Au composite hollow spheres, HRTEM can be used to visualize the hollow structure and the distribution of gold nanoparticles within the polymer shell.
Exfoliated Organoclay: In melamine-aniline-formaldehyde-organoclay nanocomposite foams, HRTEM analysis has shown that organoclay flakes can be exfoliated within the resin matrix. mdpi.com
Crystallographic Lattices: For some aniline oligomers, HRTEM images have revealed well-defined crystallographic lattices, indicating a degree of crystallinity in the material. researchgate.net
X-ray Diffraction (XRD) for Crystalline and Amorphous Phase Determination
X-ray Diffraction (XRD) is a powerful non-destructive technique used to analyze the atomic and molecular structure of materials. It distinguishes between crystalline materials, which have long-range, orderly atomic arrangements that produce sharp diffraction peaks, and amorphous materials, which lack this order and produce broad, diffuse scattering patterns. iitk.ac.in
In the context of aniline-formaldehyde systems, XRD studies reveal the predominantly amorphous nature of these resins. The condensation polymerization process typically leads to a cross-linked polymeric matrix that lacks significant long-range order. icm.edu.pl The XRD patterns of aniline-formaldehyde resins and their composites are often characterized by a broad "hump" or halo over a wide 2θ range, which is a hallmark of amorphous materials. researchgate.netipme.ru
Research findings include:
Aniline-Formaldehyde Resins: Studies on aniline-formaldehyde (AF) resins synthesized under acidic conditions show a conformational arrangement leading to an amorphous lattice. icm.edu.pl The XRD patterns of AF composites exhibit broad peaks, indicating that the polymer chains are not arranged in a regular, repeating crystalline structure. researchgate.net For instance, melamine aniline formaldehyde foams also show broad peaks in their XRD patterns, confirming the amorphous structure of the resin. mdpi.com
Related Polyaniline Systems: Analysis of related polyaniline (PANI) films, often synthesized through chemical oxidation, corroborates these findings. The diffraction pattern of PANI typically shows a broad amorphous scattering peak around 2θ = 20–30°. ipme.ruijcmas.com One study identified a characteristic broad peak at approximately 2θ = 22.55° for PANI, confirming its amorphous nature. ijcmas.com Another investigation on PANI layers revealed the formation of crystalline domains embedded within an amorphous matrix, indicating a semi-crystalline structure. mdpi.comnih.gov
The table below summarizes typical XRD findings for aniline-based polymers.
| Material | Observed 2θ Peak(s) | Interpretation | Reference |
|---|---|---|---|
| Aniline-Formaldehyde Composites | Broad peaks | Amorphous lattice structure. icm.edu.pl | icm.edu.pl |
| Melamine Aniline Formaldehyde Foam (MAFF) | Peaks at 18.4°, 21.1°, 26.3°, 28.0°, 29.3° | Indicates incorporation of aniline-formaldehyde into the polymer network, with a generally amorphous structure. mdpi.com | mdpi.com |
| Polyaniline (PANI) Film | Broad peak at ~22.55° | Characteristic of amorphous PANI. ijcmas.com | ijcmas.com |
| Polyaniline (PANI) Layers | Crystalline domains in amorphous matrix | Semi-crystalline nature; interchain separation length of 3.59 Å indicates a conductive character. mdpi.comnih.gov | mdpi.comnih.gov |
Elemental Analysis for Compositional Stoichiometry
Elemental analysis is a fundamental technique for determining the mass fractions of carbon, hydrogen, nitrogen, and other elements in a sample. For aniline-formaldehyde polymers, this analysis is crucial for verifying the incorporation of the nitrogen-containing aniline monomer into the polymer structure and for comparing the experimental composition to the theoretical stoichiometry based on the initial monomer feed ratios. vot.plresearchgate.net
The following table presents data from the characterization of various aniline-formaldehyde-based resins, comparing theoretical and experimentally determined nitrogen content.
| Resin Type (Monomer Ratio) | Theoretical N% | Experimental N% | Reference |
|---|---|---|---|
| Cyclohexanone-Aniline-Formaldehyde (0:1:1) | 10.76 | 10.45 | vot.pl |
| Cyclohexanone-Aniline-Formaldehyde (0.25:0.75:1) | 8.69 | 8.32 | vot.pl |
| Cyclohexanone-Aniline-Formaldehyde (0.5:0.5:1) | 6.33 | 6.12 | vot.pl |
| Cyclohexanone-Aniline-Formaldehyde (0.75:0.25:1) | 3.59 | 3.41 | vot.pl |
| Melamine-Aniline-Formaldehyde (1:2:4) | Not specified | Analysis performed for characterization | isca.me |
Chromatographic Techniques for Oligomer and Intermediate Separation and Quantification (e.g., TLC, HPLC-MS)
The reaction between aniline and formaldehyde is not a simple polymerization but a complex process involving numerous intermediates and side products. Chromatographic techniques are indispensable for separating and quantifying these various species.
Thin-Layer Chromatography (TLC) is a simple and rapid separation technique. It has been effectively used for the preliminary separation of aniline oligomers formed during the oxidative polymerization of aniline, simplifying subsequent analysis by techniques like NMR. researchgate.netxjtu.edu.cn While direct applications on aniline-formaldehyde resins are less documented, its utility in separating similar oligomeric mixtures highlights its potential for monitoring reaction progress and identifying product distribution. researchgate.net
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) is a more powerful, hyphenated technique that combines the high-resolution separation capabilities of HPLC with the mass identification power of MS. drawellanalytical.com It is particularly suited for analyzing the complex mixtures generated during aniline-formaldehyde condensation. Research has utilized HPLC-MS to probe the mechanism of methylenedianiline (MDA) formation, a key intermediate in these systems. website-files.commdpi.com Isotope labeling studies combined with HPLC-MS have successfully isolated and identified crucial intermediates like aminal, providing evidence for specific reaction pathways. mdpi.com
Key findings from chromatographic studies include:
Separation of a rich mixture of aniline oligomers using TLC, which facilitates easier structural analysis. researchgate.net
Identification of unexpected dimer and trimer byproducts in condensation reactions using a combination of GC-MS and ESI-MS, which were not detectable by TLC alone. researchgate.net
The use of HPLC-MS to identify intermediates in the formation of MDA from aniline and formaldehyde, supporting proposed reaction mechanisms. website-files.commdpi.com
Mass Spectrometry for Molecular Weight Distribution and Adduct Identification (e.g., Ion Mobility-Mass Spectrometry)
Mass spectrometry (MS) is a vital tool for characterizing aniline-formaldehyde systems, providing information on molecular weight, oligomer distribution, and the structure of reaction intermediates (adducts).
Advanced MS techniques, such as Ion Mobility-Mass Spectrometry (IM-MS) coupled with tandem mass spectrometry (MS/MS), have proven exceptionally powerful. mdpi.com IM-MS separates ions not only by their mass-to-charge ratio (m/z) but also by their size, shape, and charge (their ion mobility). This allows for the separation of isomers—molecules with the same mass but different structures—which are common in aniline-formaldehyde reaction mixtures. website-files.comnih.gov
Research using these techniques has provided deep insights into the formation of methylenedianiline (MDA) and its oligomers:
Adduct Identification: Direct infusion Electrospray Ionization (ESI)-MS can monitor the reaction in real-time. Immediately after adding formaldehyde to an aniline solution, an ion with m/z 106 can be detected, corresponding to an intermediate adduct. researchgate.net Studies have identified key intermediates such as N-hydroxymethyl aniline, aminal, and N-(p-aminobenzyl)aniline (PABA). mdpi.com
Isomer Characterization: IM-MS has been used to structurally characterize 2-ring, 3-ring, and 4-ring MDA regioisomers. This helps in understanding how the location of aniline attachments and protonation sites affects the stability and fragmentation of these molecules. website-files.comnih.gov
Mechanism Elucidation: By identifying various adducts and oligomers, MS techniques have helped map out the complex reaction pathways. For example, IM-MS and MS/MS were used to determine the stabilities and potential protonation sites of MDA oligomers, leading to the proposal of detailed formation mechanisms. website-files.commdpi.com
The table below lists some of the key adducts and intermediates identified in aniline-formaldehyde reaction systems using mass spectrometry.
| Identified Species / Adduct | Proposed Structure / Formula | Observed m/z | Analytical Technique | Reference |
|---|---|---|---|---|
| Aniline | [C₆H₅NH₃]⁺ | 94 | ESI-MS | researchgate.net |
| Initial Aniline-Formaldehyde Adduct | [C₆H₅NH₂CH₂OH + H]⁺ | 124 | ESI-MS | acs.org |
| N-methylenebenzeneaminium | [C₆H₅N=CH₂ + H]⁺ | 106 | ESI-MS | researchgate.net |
| N-(p-aminobenzyl)aniline (PABA) | H₂NC₆H₄CH₂NHC₆H₅ | 199 (as [PABA+H]⁺) | IM-MS, MS/MS | mdpi.com |
| 2,4'-Methylenedianiline | H₂NC₆H₄CH₂C₆H₄NH₂ | 199 (as [MDA+H]⁺) | IM-MS, MS/MS | website-files.comnih.gov |
| 4,4'-Methylenedianiline (B154101) | H₂NC₆H₄CH₂C₆H₄NH₂ | 199 (as [MDA+H]⁺) | IM-MS, MS/MS | website-files.comnih.gov |
| 3-ring MDA Isomer | C₂₀H₂₁N₃ | 304 (as [M+H]⁺) | IM-MS, MS/MS | nih.gov |
| 4-ring MDA Isomer | C₂₇H₂₈N₄ | 409 (as [M+H]⁺) | IM-MS, MS/MS | nih.gov |
Kinetic and Thermodynamic Aspects of Aniline Formaldehyde Reactions
Reaction Kinetics Modeling and Rate Constant Determination
The condensation of aniline (B41778) and formaldehyde (B43269) is a complex, multi-step process. researchgate.net Kinetic modeling allows for the prediction of reaction behavior under various conditions, while the determination of rate constants provides quantitative measures of reaction speed.
Pseudo-First Order Kinetics with Respect to Formaldehyde Concentration
In acidic environments, the reaction between aniline and formaldehyde can be modeled using pseudo-first-order kinetics with respect to the concentration of formaldehyde. researchgate.net This simplification is possible when aniline is present in a significant excess, rendering its concentration effectively constant throughout the initial stages of the reaction. Under these conditions, the observed rate of reaction is directly proportional to the concentration of formaldehyde.
Thin-layer chromatography has been employed to monitor the formation of intermediates and products, confirming the first-order dependence on formaldehyde. The rate constant for this reaction under specific acidic conditions (pH 0.7-1.6) and at 25°C has been determined. acs.org
Influence of pH, Temperature, and Reactant Concentration on Reaction Rates
The rate of the aniline-formaldehyde reaction is highly sensitive to several experimental parameters:
pH: The reaction is catalyzed by acid. researchgate.netnii.ac.jp In strongly acidic media, the rate generally increases as the acidity increases, up to a certain point. nii.ac.jp However, excessive acidity can reduce the reaction rate. researchgate.net The pH also influences the rate-determining step; at low and neutral pH, the initial reaction between formaldehyde and aniline is rate-limiting, while at high pH, the dehydration of the N-(hydroxymethyl)amine intermediate becomes the slowest step. core.ac.uk
Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. ajchem-a.com Elevated temperatures, typically in the range of 70–95°C, are often used to drive the condensation process. However, higher temperatures can also increase the risk of premature gelation and the formation of byproducts. researchgate.net
Reactant Concentration: The concentration of both aniline and formaldehyde significantly impacts the reaction rate. researchgate.net The reaction is typically second-order with respect to the initial concentration of aniline and first-order with respect to the total concentration of formaldehyde and its derivatives. acs.org The molar ratio of aniline to formaldehyde is a critical factor, with an optimized ratio of 3:1 being suggested to minimize byproducts. researchgate.net
Identification and Analysis of Rate-Limiting Steps in Multi-Stage Reaction Pathways
The reaction between aniline and formaldehyde proceeds through a series of intermediates. mdpi.comwebsite-files.com The initial step is the formation of an N-hydroxymethylaniline (a carbinolamine intermediate). mdpi.com This is followed by dehydration to form an imine or iminium ion, which is a key reactive intermediate. core.ac.ukrsc.org
Thermodynamic Analysis of Aniline-Formaldehyde Product Formation
Thermodynamic analysis provides insight into the feasibility and energy changes associated with the formation of products from aniline and formaldehyde.
Standard Enthalpy of Formation Studies for Reactants, Intermediates, and Products
The standard enthalpy of formation (ΔfH°) is a key thermodynamic property that indicates the energy change when a compound is formed from its constituent elements in their standard states. For the aniline-formaldehyde system, computational methods like the G3MP2B3 composite quantum chemical method have been used to calculate these values. mdpi.comnih.gov
Studies have shown that the formation of formaldehyde and N-hydroxymethylaniline is exothermic. mdpi.comnih.gov In contrast, the standard enthalpies of formation for aniline, 4,4'-MDA, and other intermediates are generally endothermic. mdpi.comwebsite-files.comnih.gov The calculated enthalpy of reaction for the formation of MDA from aniline and formaldehyde is exothermic. researchgate.net
Table 1: Standard Enthalpy of Formation (ΔfH°) for Key Species in the Aniline-Formaldehyde Reaction
| Compound | Formula | Standard Enthalpy of Formation (kJ/mol) |
| Aniline | C₆H₅NH₂ | Endothermic mdpi.comwebsite-files.com |
| Formaldehyde | CH₂O | -111.5 mdpi.comnih.gov |
| N-hydroxymethylaniline | C₆H₅NHCH₂OH | -71.8 mdpi.comnih.gov |
| 4,4'-Methylene diphenyl diamine (4,4'-MDA) | CH₂(C₆H₄NH₂)₂ | Endothermic mdpi.comwebsite-files.com |
Note: "Endothermic" indicates a positive value, though specific values from searches were not consistently provided for all endothermic species.
Gibbs Free Energy and Entropy Calculations for Reaction Spontaneity
The Gibbs free energy change (ΔG) determines the spontaneity of a reaction at constant temperature and pressure. A negative ΔG indicates a spontaneous reaction. Thermodynamic calculations for the synthesis of 4,4'-MDA from aniline and formaldehyde show a negative Gibbs free energy change, indicating that the reaction is spontaneous. researchgate.net
The entropy change (ΔS) reflects the change in disorder of the system. The negative value of entropy for some terpolymeric resins derived from aniline and formaldehyde suggests that the activated polymer has a more ordered structure than the reactants. isca.me
Table 2: Thermodynamic Parameters for the Synthesis of 4,4'-MDA
| Thermodynamic Parameter | Value Range | Temperature Range (K) | Pressure Range (MPa) |
| Reaction Enthalpy (ΔH) | -46.31 to -10.10 kJ/mol | 473-653 | 0.1-20 |
| Gibbs Free Energy (ΔG) | -53.26 to -25.49 kJ/mol | 473-653 | 0.1-20 |
Source: researchgate.net
These thermodynamic data, combined with kinetic studies, provide a comprehensive picture of the aniline-formaldehyde reaction, enabling better control and optimization of this industrially significant process.
Determination of Proton Dissociation Constants (pKa) for Key Intermediates
In the acidic milieu required for the industrial synthesis of MDA, several intermediates exist in a protonated state. mdpi.com The tendency of these proton-activated species to deprotonate, quantified by their acid dissociation constant (pKa), is a critical factor that can influence the main reaction pathway and lead to the formation of deactivated intermediates or side products. mdpi.comwebsite-files.com The acid strength of these intermediates has been estimated using relative pKa calculations, providing insight into their stability and reactivity in the reaction medium. mdpi.comdntb.gov.ua
The deprotonation potential of these species is significant because it can divert the reaction from the desired product formation. mdpi.com For instance, N-methylenebenzeneanilium, N-(p-aminobenzyl)anilinium, and protonated p-aminobenzylaniline (PABAH+) possess similar pKa values, classifying them as weak acids that can be deprotonated, thereby hindering their conversion to MDA. mdpi.comwebsite-files.com In fact, the deprotonated form of PABAH+ has been experimentally detected in aniline-formaldehyde condensation mixtures. mdpi.com Conversely, the significantly lower acid strength (higher pKa) of 4-methylidenecyclohexa-2,5-diene-1-iminium (MCH+) indicates it is more likely to remain in its protonated, reactive state. mdpi.comwebsite-files.com A study involving benzylamines and formaldehyde in the presence of sulfite (B76179) measured pKa values in the range of 4.9 to 5.6 for the protonated adducts formed. dur.ac.uk
Table 1: Estimated Aqueous pKa Values for Key Protonated Intermediates in the Aniline-Formaldehyde Reaction
| Intermediate Name | Abbreviation | Estimated pKa (aqueous) | Reference |
|---|---|---|---|
| N-methylenebenzeneanilium | - | 4.2 | mdpi.com |
| Protonated p-aminobenzylaniline | PABAH+ | 6.7 | mdpi.com |
| 4-methylidenecyclohexa-2,5-diene-1-iminium | MCH+ | 11.4 | mdpi.com |
| Protonated Aminal | AMH+ | 5.1 | mdpi.com |
Activation Energy Determination for Polymerization and Degradation Processes
The activation energy (Ea) represents the minimum energy required for a chemical reaction to occur. In the context of aniline-formaldehyde chemistry, determining the Ea for both the polymerization process and the subsequent thermal degradation of the resulting polymer is essential for process optimization and understanding material stability.
Computational studies have identified the initial addition of formaldehyde to aniline as the primary kinetic bottleneck in the formation of 4,4'-MDA. mdpi.com The transition state for this step has a calculated activation energy of 60.7 kJ/mol in the gas phase. mdpi.comwebsite-files.com This energy barrier is significantly influenced by the solvent, decreasing to 48 kJ/mol in aniline and 32.4 kJ/mol in water, highlighting the solvent's role in facilitating the reaction. website-files.com Another critical step, the formation of the 4-(anilinomethyl)cyclohexa-2,5-dien-1-iminium water complex, has a calculated activation energy of 41.2 kJ/mol. website-files.com
The thermal stability of polymers derived from aniline and formaldehyde is assessed by their degradation kinetics. Studies on related terpolymers provide insights into the activation energies required for their decomposition. For a p-hydroxyacetophenone-aniline-formaldehyde terpolymer, the activation energy for thermal degradation was determined to be 21.08 kJ/mol using the Freeman-Carroll method and 20.89 kJ/mol by the Sharp-Wentworth method. asianpubs.org Similarly, a melamine-aniline-formaldehyde terpolymeric ligand exhibited activation energies for decomposition of 21.46 kJ/mol (Freeman-Carroll) and 21.10 kJ/mol (Sharp-Wentworth). isca.me These values indicate the energy input needed to initiate the breakdown of the polymer structure.
Table 2: Activation Energies for Aniline-Formaldehyde Polymerization and Degradation
| Process | Method | Activation Energy (Ea) | Reference |
|---|---|---|---|
| Polymerization | |||
| Formaldehyde addition to aniline (gas phase) | G3MP2B3 Calculation | 60.7 kJ/mol | mdpi.comwebsite-files.com |
| Formaldehyde addition to aniline (in aniline) | G3MP2B3-SMD Calculation | 48.0 kJ/mol | website-files.com |
| Formaldehyde addition to aniline (in water) | G3MP2B3-SMD Calculation | 32.4 kJ/mol | website-files.com |
| Degradation | |||
| p-hydroxyacetophenone-aniline-formaldehyde terpolymer | Freeman-Carroll | 21.08 kJ/mol | asianpubs.org |
| p-hydroxyacetophenone-aniline-formaldehyde terpolymer | Sharp-Wentworth | 20.89 kJ/mol | asianpubs.org |
| Melamine-aniline-formaldehyde terpolymer | Freeman-Carroll | 21.46 kJ/mol | isca.me |
| Melamine-aniline-formaldehyde terpolymer | Sharp-Wentworth | 21.10 kJ/mol | isca.me |
Computational Chemistry Approaches to Reaction Pathways
Computational chemistry has become an indispensable tool for elucidating the complex, multi-step reaction mechanism of aniline and formaldehyde, which involves short-lived intermediates that are difficult to detect experimentally. mdpi.com These theoretical methods provide a molecular-level understanding of the reaction's energy landscape, guiding efforts to optimize industrial processes and minimize the formation of unwanted side products. mdpi.comdntb.gov.ua
High-accuracy composite quantum chemical methods, such as the Gaussian-3-MP2-B3LYP (G3MP2B3), have been employed to propose and analyze a detailed molecular mechanism for the formation of 4,4'-MDA in acidic media. mdpi.comdntb.gov.ua This method allows for the calculation of thermochemical properties like standard enthalpy of formation, entropy, and heat capacity for the various intermediates involved in the reaction. mdpi.com
While gas-phase calculations are fundamental, the industrial reaction between aniline and formaldehyde occurs in a condensed phase (liquid solution). mdpi.com Solvation models are therefore essential for accurately simulating the reaction environment and its influence on the energy profile. The Solvation Model based on Density (SMD) has been used in conjunction with G3MP2B3 calculations to compare the gas-phase reaction mechanism to those occurring in aqueous and aniline solutions. mdpi.comresearchgate.net
These simulations have revealed that the presence of a solvent significantly alters the reaction's energy profile. mdpi.comwebsite-files.com Specifically, the energy barrier for the rate-limiting step (formaldehyde addition to aniline) is substantially lowered in both water and aniline solutions compared to the gas phase. mdpi.comwebsite-files.com The solvent has a destabilizing effect on most of the protonated intermediates and transition states, with energy shifts ranging from approximately 40 to over 100 kJ/mol. mdpi.comwebsite-files.com This demonstrates that solvent-solute interactions, such as ion-dipole forces, play a crucial role in the reaction kinetics and cannot be neglected for an accurate description of the system. mdpi.com Although not explicitly named in the provided search results, the Polarizable Continuum Model (PCM) is another widely used solvation model that functions similarly to SMD by representing the solvent as a continuous dielectric medium.
Density Functional Theory (DFT) is the theoretical foundation for many of the computational methods used to study the aniline-formaldehyde system. Methods like B3LYP and the B3LYP component of the G3MP2B3 composite method are rooted in DFT. DFT calculations have been instrumental in constructing the entire reaction mechanism for 4,4'-MDA formation, from the initial pre-reactive complex to the final product. mdpi.com
DFT has been applied to:
Identify Intermediates and Transition States: DFT calculations allow for the geometric optimization of all reactant, intermediate, transition state, and product structures along the reaction coordinate. mdpi.com For example, the transition state for the initial formaldehyde addition was identified as a six-membered ring structure. website-files.com
Analyze Reaction Energetics: By calculating the energies of these structures, a complete energy profile of the reaction can be constructed. This profile reveals that while the formation of a protonated aminal side product is both kinetically and thermodynamically favorable, it represents a "kinetic dead-end" with no viable pathway to the desired MDA product. mdpi.comdntb.gov.ua
Investigate Competing Pathways: DFT has been used to thermodynamically analyze competing reactions, such as the formation of 2,4-MDA and 3,4-MDA isomers. These calculations showed that aniline addition to the ortho position is energetically comparable to the desired para-position addition, making the formation of 2,4-MDA a plausible side reaction. mdpi.com
Through these applications, DFT provides a detailed, molecular-level narrative of the reaction, explaining experimental observations and offering predictive power to control product distribution in industrial settings. mdpi.com
Advanced Applications of Aniline Formaldehyde Materials
Energy Harvesting Systems: Triboelectric Nanogenerators (TENGs)
Triboelectric nanogenerators (TENGs) are devices that convert ambient mechanical energy into electricity, offering a promising avenue for powering small-scale electronics. bolton.ac.uk The performance of TENGs is highly dependent on the properties of the materials used, particularly their ability to generate and hold a surface charge. Aniline-formaldehyde resin (AFR) has emerged as a high-performance tribo-positive material. researchgate.netcardiff.ac.uk
Aniline-formaldehyde resin exhibits a significantly higher positive tribo-polarity compared to state-of-the-art materials like polyamide-6 (PA6). researchgate.netcardiff.ac.uk This enhanced capability to acquire a positive charge is attributed to the abundant nitrogen and oxygen functional groups present on the surface of the cured AFR films. researchgate.netcardiff.ac.uk These functional groups are a result of the facile, acidic-medium reaction between aniline (B41778) and formaldehyde (B43269). researchgate.net
Kelvin probe force microscopy (KPFM) measurements have quantitatively confirmed the superior tribo-positive nature of AFR. cardiff.ac.uk Studies reveal that AFR has a considerably higher average surface potential than PA6. researchgate.netcardiff.ac.uk Furthermore, research has shown a progressive increase in the surface potential of AFR with repeated energy generation cycles, indicating its robustness and suitability for TENG applications. researchgate.netcardiff.ac.uk
A TENG device constructed with an optimized thin layer of AFR as the positive triboelectric material and a polytetrafluoroethylene (PTFE) film as the negative material has demonstrated outstanding performance, generating a peak-to-peak voltage of approximately 1000 V and a transferred charge density of about 200 μC m⁻². researchgate.netcardiff.ac.uk The instantaneous power output was recorded at around 11 W m⁻². researchgate.netcardiff.ac.uk
Table 1: Comparison of Triboelectric Properties of Aniline-Formaldehyde Resin (AFR) and Polyamide-6 (PA6)
| Property | Aniline-Formaldehyde Resin (AFR) | Polyamide-6 (PA6) |
| Tribo-polarity | High Positive | Moderate Positive |
| Average Surface Potential (KPFM) | 1.147 V researchgate.netcardiff.ac.uk | 0.87 V researchgate.netcardiff.ac.uk |
| Transferred Charge Density (vs. PTFE) | ~200 μC m⁻² cardiff.ac.uk | Lower |
| Peak-to-Peak Voltage (vs. PTFE) | ~1000 V cardiff.ac.uk | Lower |
| Instantaneous Power Output (vs. PTFE) | ~11 W m⁻² cardiff.ac.uk | Lower |
The synthesis of aniline-formaldehyde resin for TENG applications is typically achieved through a polycondensation reaction. troindia.in The process parameters can be tuned to optimize the properties of the final material for enhanced performance. Key variables include the molar ratio of the reactants, the type of catalyst, and the reaction temperature and duration. rsc.org
One effective method involves a facile, acidic-medium reaction between aniline and formaldehyde, followed by an in-vacuo high-temperature curing step. researchgate.netcardiff.ac.uk This procedure yields smooth AFR films with the desired surface functionalities. researchgate.netcardiff.ac.uk For instance, a prepolymer can be prepared under acidic conditions at 70°C, which is then cured at 120°C under vacuum to form the final resin. icm.edu.plresearchgate.net Another approach involves refluxing a mixture of aniline and formaldehyde (1:2 molar ratio) in the presence of 2M HCl at approximately 120°C for several hours. troindia.in The resulting resinous mass is then purified by dissolving it in an alkaline solution (e.g., 8% NaOH) and re-precipitating it with an acid catalyst. troindia.in
Table 2: Overview of Synthesis Parameters for Aniline-Formaldehyde Resin
| Parameter | Condition 1 | Condition 2 |
| Reactants Molar Ratio (Aniline:Formaldehyde) | 1:2 troindia.in | 1:1 troindia.in |
| Reaction Medium | Acidic (2M HCl) troindia.in | Acidic (Aqueous HCl) troindia.in |
| Temperature | 120°C (Reflux) troindia.in | Low Temperature troindia.in |
| Curing / Post-synthesis Treatment | Purification with NaOH and re-precipitation with HCl. troindia.in | Washed with water and methanol, then dried at 70-80°C. troindia.in |
Enzyme Immobilization Platforms
The immobilization of enzymes onto solid supports is a critical strategy in biotechnology to enhance their stability and enable their reuse, which is often a limiting factor for industrial applications. researchgate.nettandfonline.com Aniline-formaldehyde-based materials have been developed as effective platforms for this purpose. researchgate.net
Research has shown that immobilizing enzymes, such as α-amylase, onto aniline-formaldehyde-based nanocomposites significantly improves their operational stability. tandfonline.com When immobilized, α-amylase demonstrates markedly better storage stability, retaining 59% of its initial activity after four weeks of storage at 4°C. tandfonline.comtandfonline.com In contrast, the free enzyme often loses its activity under similar conditions in a much shorter timeframe. tandfonline.com
The reusability of the enzyme is also greatly enhanced. Studies on α-amylase immobilized on an aniline-formaldehyde composite showed that it preserved 45% of its original activity even after 12 repeated cycles of use. tandfonline.comx-mol.net This robust reusability is crucial for developing economically viable industrial processes. tandfonline.com The kinetic parameters of the immobilized enzyme often show a higher Michaelis-Menten constant (Km) and a lower maximum reaction velocity (Vmax) compared to the free enzyme, which is attributed to conformational changes in the enzyme upon binding to the support. tandfonline.comx-mol.net
Table 3: Performance of α-Amylase Immobilized on Aniline-Formaldehyde Nanocomposite
| Parameter | Immobilized α-Amylase |
| Storage Stability (4 weeks at 4°C) | 59% activity retained tandfonline.com |
| Reusability (after 12 cycles) | 45% activity retained tandfonline.comx-mol.net |
| Thermal Stability | Significantly higher than free enzyme tandfonline.com |
To further improve the practical application of immobilized enzymes, magnetic nanocomposites have been developed as carriers. researchgate.net A notable example is the aniline formaldehyde condensate cross-linked polyaniline magnetic nanocomposite (AFCCLPANIMg), which features a core-shell structure. tandfonline.comx-mol.net This platform has proven to be highly effective for enzyme immobilization. x-mol.net
The primary advantage of using a magnetic carrier is the simplified recovery of the biocatalyst from the reaction mixture. tandfonline.com The immobilized enzyme can be easily separated using an external magnetic field, allowing for its efficient reuse in subsequent reaction cycles. tandfonline.com This approach not only increases the stability and robust activity of the enzyme under various physicochemical conditions but also streamlines the downstream processing of the product. researchgate.net
Antimicrobial Material Development
While aniline-formaldehyde resins are not inherently antimicrobial, they serve as a versatile backbone for the synthesis of new materials with potent antimicrobial properties. This is typically achieved by modifying the polymer structure or by creating polymer-metal complexes. tandfonline.com
Research has demonstrated that incorporating piperazine (B1678402) moieties into the aniline-formaldehyde resin structure can yield materials with enhanced antimicrobial activity. Another successful strategy involves the synthesis of metal-chelated resins. tandfonline.com In one study, a polymeric ligand was first prepared through the reaction of aniline and formaldehyde, which was then reacted with an amino acid. This ligand was subsequently used to form coordination polymers with various transition metal ions like Cu(II), Ni(II), Co(II), and Zn(II). tandfonline.com
These polymer-metal complexes exhibited significant antimicrobial activity against various pathogenic fungi and bacteria. tandfonline.com The results indicated that the metal complexes were often more potent than the parent polymeric ligand, with the copper-containing polymer, in particular, showing very high efficacy against fungal strains such as A. flavus, C. albicans, and A. niger. tandfonline.com
Table 4: Antimicrobial Activity of a Modified Aniline-Formaldehyde-Amino Acid-Metal Complex (Inhibition Zone in mm)
| Microorganism | AFL-Cu(II) Complex | AFL-Ni(II) Complex | AFL-Zn(II) Complex |
| Aspergillus flavus | 19 tandfonline.com | - | - |
| Candida albicans | 21 tandfonline.com | - | - |
| Aspergillus niger | 18 tandfonline.com | 16 tandfonline.com | 16 tandfonline.com |
Studies on Metal Polychelate Formation for Enhanced Antimicrobial Activity
Research has demonstrated that the antimicrobial properties of aniline-formaldehyde resins can be significantly enhanced through the formation of metal polychelates. researchgate.net A notable study involved the synthesis of an aniline-formaldehyde resin modified by the addition of a piperazine moiety (AFP). researchgate.net This modified resin was then used to form polychelates with a range of divalent metal ions, including Manganese (Mn(II)), Cobalt (Co(II)), Nickel (Ni(II)), Copper (Cu(II)), and Zinc (Zn(II)). researchgate.net
Elemental analysis of these metal complexes revealed a consistent 1:1 stoichiometric ratio between the metal and the resin ligand. researchgate.net The formation of these coordination polymers was further confirmed through various spectroscopic methods and magnetic moment measurements. researchgate.net Thermogravimetric analysis (TGA) indicated that the resulting metal polychelates possessed greater thermal stability compared to the unmodified AFP resin. researchgate.net Crucially, all the synthesized metal polychelates exhibited excellent antibacterial activities against selected bacteria, with the complexes containing Cu(II) often showing the highest antimicrobial effect. researchgate.net Similar studies on aniline-formaldehyde resins modified with amino acids like lysine (B10760008) or glycine, or with barbituric acid, have also shown that the resulting polymer-metal complexes have enhanced antimicrobial and thermal properties compared to the parent polymeric Schiff bases. jmi.ac.in
Table 1: Properties of Aniline-Formaldehyde-Piperazine (AFP) Metal Polychelates
| Metal Ion | Metal-to-Resin Stoichiometry | Thermal Stability | Antimicrobial Activity |
|---|---|---|---|
| Mn(II) | 1:1 | Higher than AFP resin | Excellent |
| Co(II) | 1:1 | Higher than AFP resin | Excellent |
| Ni(II) | 1:1 | Higher than AFP resin | Excellent |
| Cu(II) | 1:1 | Higher than AFP resin | Excellent (Notably high) |
| Zn(II) | 1:1 | Higher than AFP resin | Excellent |
Data sourced from research on aniline-formaldehyde resin modified with piperazine. researchgate.net
Design of Modified Resin Structures for Pathogen Inhibition
The strategic modification of the basic aniline-formaldehyde polymer structure is a key area of research for creating materials with potent pathogen-inhibiting capabilities. A prominent example is the incorporation of piperazine moieties into the aniline-formaldehyde resin backbone. researchgate.net This structural alteration has been shown to yield resins with significant antimicrobial properties.
In one study, the modified aniline-formaldehyde-piperazine resin and its metal complexes were tested for antibacterial activity using the shaking flask method against pathogens such as Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. researchgate.net The results confirmed that these modified materials act as potent antibacterial agents. researchgate.netjocpr.comjocpr.com The inhibitory action is a critical finding, as these pathogens include both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity. jocpr.comjocpr.com Other research into different formaldehyde-based copolymers, such as those synthesized from o-cresol (B1677501) and adipamide (B165785) with formaldehyde, has also reported potent inhibitory action against a range of bacteria and fungi, further supporting the principle of resin modification for pathogen control. researchgate.net
Adsorption and Separation Technologies
Development of Ion-Imprinted Polymers for Selective Metal Ion Adsorption
Ion-imprinted polymers (IIPs) derived from aniline-formaldehyde represent a significant advancement in separation technology, allowing for the selective recognition and removal of specific metal ions from aqueous solutions. researchgate.netscispace.com The imprinting process involves polymerizing the aniline and formaldehyde monomers in the presence of a target metal ion, which acts as a template. researchgate.netscispace.com Subsequent removal of this template ion leaves behind specifically shaped cavities within the polymer matrix that are complementary in size, shape, and charge to the target ion, enabling high selectivity. scispace.comscialert.net
For instance, an ion-imprinted poly(aniline-formaldehyde) (IIPAF) was successfully synthesized for the selective adsorption and preconcentration of Nickel (Ni(II)) ions from environmental samples. researchgate.net This polymer demonstrated high adsorption capacity and selectivity, with an optimal pH of 8.0 for Ni(II) recovery. researchgate.net The binding kinetics were observed to be fast, with sorption times as low as 10 minutes being effective. scialert.net Other studies have developed similar aniline-formaldehyde-based IIPs for the selective removal of other ions, including Iridium (Ir), Palladium (Pd), and Strontium (Sr(II)). scispace.comresearchgate.net The elution or desorption of the captured metal ions is typically achieved using an acid, such as 0.5 M nitric acid. researchgate.netscispace.com
Table 2: Performance of Aniline-Formaldehyde Based Ion-Imprinted Polymers
| Target Ion | Adsorbent | Max. Adsorption Capacity (mg/g) | Optimal pH |
|---|---|---|---|
| Nickel (Ni(II)) | Ion Imprinted Poly(Aniline-Formaldehyde) | 59.4 | 8.0 |
| Iridium (Ir) | Imprinted Aniline-Formaldehyde | 12.5 | 7.0 |
| Palladium (Pd) | Imprinted Aniline-Formaldehyde | 14.3 | 8.0 |
| Strontium (Sr(II)) | Ion Imprinted Poly(Aniline-Formaldehyde) | Not specified | Not specified |
Data compiled from studies on selective metal ion adsorption. researchgate.netscispace.comresearchgate.net
Kinetic and Isotherm Studies of Dye Adsorption
Aniline-formaldehyde condensates have been investigated as effective adsorbents for the removal of dyes from wastewater. researchgate.net Understanding the adsorption kinetics and equilibrium isotherms is crucial for designing efficient water treatment systems. mdpi.com Kinetic studies describe the rate of dye uptake, while isotherm models explain how the dye molecules distribute between the liquid and solid phases at equilibrium. researchgate.netmdpi.com
The equilibrium data for the two dyes were fitted to different isotherm models. The adsorption of AO8, a smaller molecule, followed the Langmuir isotherm model, which assumes monolayer adsorption onto a homogeneous surface. In contrast, the adsorption of the larger AV7 dye was better described by the Freundlich isotherm model, which is applicable to heterogeneous surfaces. researchgate.net
Table 3: Dye Adsorption Parameters for Aniline-Formaldehyde Condensate (AFC)
| Dye | Maximum Adsorption Capacity (mg/g) | Best Fit Isotherm Model | Adsorption Mechanism |
|---|---|---|---|
| Acid Orange 8 (AO8) | 164 | Langmuir | Electrostatic attraction, H-bonding |
| Acid Violet 7 (AV7) | 68 | Freundlich | Electrostatic attraction, H-bonding |
Data sourced from a kinetic and equilibrium study on dye removal. researchgate.net
Functional Coatings and Composite Materials with Tailored Properties
Research on Corrosion Inhibition Mechanisms in Aniline-Formaldehyde Coatings
Aniline-formaldehyde copolymers have been identified as effective corrosion inhibitors for metals, particularly for mild steel in acidic environments like hydrochloric acid. researchgate.netnih.gov The primary mechanism of protection is the adsorption of the polymer molecules onto the metal surface, which forms a protective barrier against the corrosive medium. researchgate.netnih.gov
Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy, have demonstrated that poly(aniline-formaldehyde) functions as a mixed-type inhibitor. researchgate.netnih.govresearchgate.net This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.net The adsorption of the inhibitor on the steel surface has been found to follow the Langmuir adsorption isotherm in several studies, indicating the formation of a monolayer of the inhibitor on the metal. researchgate.netresearchgate.net
Table 4: Corrosion Inhibition Efficiency of Aniline-Formaldehyde Polymers on Mild Steel in HCl
| Inhibitor | Concentration | Inhibition Efficiency (%) | Adsorption Isotherm |
|---|---|---|---|
| Poly(aniline-formaldehyde) | 10 ppm | >90 | Adsorption Mechanism |
| Aniline-Formaldehyde Co-polymer | 12 ppm | 93.44 | Langmuir |
| Aniline-Formaldehyde-Piperazine Polymer | Not specified | 98 | Langmuir |
Data compiled from various studies on corrosion inhibition. researchgate.netresearchgate.netresearchgate.net
Fabrication of Organoclay Nanocomposites for Enhanced Thermal and Mechanical Properties
The incorporation of organoclays into aniline-formaldehyde matrices is a significant area of research aimed at enhancing the material's inherent properties. Organoclays, which are organically modified montmorillonite (B579905) clays, can be exfoliated and dispersed within the polymer matrix, leading to the formation of nanocomposites with superior thermal and mechanical characteristics. icm.edu.plnih.gov
The in-situ intercalative polymerization method is a common technique used to synthesize these nanocomposites. icm.edu.pl In this process, aniline and formaldehyde are polymerized in the presence of the organoclay. icm.edu.pl The polymer chains then grow between and around the clay platelets, leading to a well-dispersed and potentially exfoliated nanocomposite structure. mdpi.comicm.edu.pl Studies have shown that the addition of even small amounts of organoclay can lead to significant improvements in the properties of the resulting material.
Research has demonstrated that the introduction of organoclay into an aniline-formaldehyde resin can increase the thermal stability of the composite material. icm.edu.pl The thermal behavior of the composites has been shown to change significantly compared to the pure resin. icm.edu.pl Furthermore, the mechanical properties are also enhanced. For instance, incorporating 3–7 wt% of organomodified montmorillonite clay into an aniline-formaldehyde matrix has been reported to increase the tensile modulus by 40%.
In a specific study on melamine-aniline-formaldehyde-organoclay nanocomposite foams, it was found that the compressive strength of the nanocomposites was generally quite high despite their low bulk densities. mdpi.comnih.govresearchgate.net For example, a nanocomposite with 0.30% organoclay content exhibited a compressive strength of 0.33 MPa. mdpi.comnih.govresearcher.life The highest compressive strength of 0.40 MPa was achieved with a higher organoclay content. mdpi.comnih.govresearcher.life These findings highlight the positive impact of organoclay reinforcement on the mechanical stability of aniline-formaldehyde based foams. mdpi.com
Table 1: Mechanical Properties of Melamine-Aniline-Formaldehyde-Organoclay Nanocomposite Foams
| Organoclay Content (wt%) | Compressive Strength (MPa) |
| 0.30 | 0.33 mdpi.comnih.govresearcher.life |
| High | 0.40 mdpi.comnih.govresearcher.life |
Development of Electrically Conductive Resins and Polymers
Aniline-formaldehyde condensates have been explored for the development of electrically conductive resins and polymers. The inherent structure of polyaniline, which can be formed during the polymerization process, allows for electrical conductivity. By controlling the synthesis conditions and incorporating other components, the conductivity of the resulting resin can be tailored.
One approach involves the in situ modification of cyclohexanone-formaldehyde resins with aniline. emerald.com This method has produced aniline-modified resins with conductivity values in the range of 10⁻³ to 10⁻⁵ S/cm. emerald.comresearchgate.net Another strategy focuses on synthesizing copolymers of aniline and formaldehyde in various molar proportions. troindia.in These copolymer resins have shown potential as power source materials in fuel cells. troindia.in
Furthermore, the synthesis of terpolymers, such as melamine-aniline-formaldehyde (MAF), has been investigated for their electrical properties. researchgate.netepa.gov Studies on MAF terpolymers and their polychelates have shown that their electrical conductivity increases with temperature, exhibiting semiconducting behavior. researchgate.netepa.gov The activation energies for these materials were found to be in the range of 0.847 eV to 1.156 eV. epa.gov This semiconducting nature makes them potentially useful in the electronics industry. researchgate.netepa.gov
A novel method to create high molecular weight, conducting copolymers involves using aniline-formaldehyde condensates (AFC) to control the cross-linking of polyaniline. acs.org By varying the ratio of AFC to aniline during polymerization, it is possible to control the bulk conductivity and molecular weight of the resulting copolymer. acs.org This technique has yielded copolymers with conductivities on the order of pure polyaniline (k = 10 Ω⁻¹ cm⁻¹) and high molecular weights. acs.org
Table 2: Electrical Properties of Aniline-Formaldehyde Based Polymers
| Polymer System | Conductivity | Reference |
| Aniline-modified Cyclohexanone-Formaldehyde Resin | 10⁻³ - 10⁻⁵ S/cm | emerald.comresearchgate.net |
| Melamine-Aniline-Formaldehyde Terpolymer Polychelates | Semiconducting | researchgate.netepa.gov |
| Aniline-Formaldehyde Condensate/Polyaniline Copolymer | ~10 Ω⁻¹ cm⁻¹ | acs.org |
Application in Thermal Insulation Materials
Aniline-formaldehyde based materials, particularly in the form of foams, have shown promise for use in thermal insulation applications. mdpi.comnih.gov The introduction of aniline into a melamine-formaldehyde foam formulation can improve its water resistance, a desirable characteristic for insulation materials. mdpi.com
The development of melamine-aniline-formaldehyde-organoclay nanocomposite foams (MAFOCF) has been a key area of research to produce novel thermal insulation materials. mdpi.comnih.govresearchgate.net These foams aim to combine the thermal insulation properties of the foam structure with the enhanced mechanical strength and heat resistance provided by the organoclay reinforcement. mdpi.comnih.gov
Research has shown that a nanocomposite foam with a 0.30% organoclay content can have a thermal conductivity coefficient of 0.051 W/m·K. mdpi.comnih.govresearcher.life It has been suggested that a nanocomposite foam with 0.20 wt% organoclay content could be a promising new insulation material due to a favorable balance of compressive strength and thermal conductivity. nih.govresearchgate.net The incorporation of aniline-formaldehyde bridges into the polymer network has been found to have a positive effect on the material's ductility and mechanical stability, which is beneficial for insulation applications. mdpi.com
Other Advanced Material Applications
Beyond the specific applications detailed above, aniline-formaldehyde materials are utilized in other advanced material contexts, including as protective adhesives and components in electronic materials. asianpubs.orgscipub.de
Protective Adhesives: Aniline-formaldehyde resins are known for their strong bonding capabilities, making them suitable for use as adhesives, particularly for wood products. scribd.com The amine groups present in the aniline-formaldehyde structure can promote adhesive strength. emerald.com Modified aniline-formaldehyde condensates have been used to toughen epoxy resins, which can then be used in coatings, casting, and adhesives. researchgate.net These modified epoxies show improved impact, adhesive, tensile, and flexural strengths. researchgate.net
Electronic Materials Components: The excellent electrical insulation properties of aniline-formaldehyde resins have led to their use in various electrical and electronic applications. asianpubs.orgresearchgate.net They have been used in the manufacturing of metal-coated laminates and other electronic material components. scipub.de The cured resins are chemically resistant to alkalis and have been used for electro-technical plastics and as components for radio and high-frequency electrical engineering. researchgate.net Furthermore, their semiconducting properties, as seen in some terpolymer formulations, open up possibilities for their use in electronic devices. researchgate.netepa.gov
Environmental and Biological Interactions of Aniline Formaldehyde Compounds
Degradation Pathways and Thermal Stability
The thermal stability and decomposition of aniline-formaldehyde polymers are critical parameters influencing their application and environmental persistence. Techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in elucidating these properties.
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) Studies of Polymer Decomposition
TGA and DSC studies reveal the thermal degradation behavior of aniline-formaldehyde resins and their composites. For instance, pure aniline-formaldehyde resins have been shown to be thermally stable, with decomposition often commencing at temperatures above 200°C.
In a study of a p-hydroxyacetophenone-aniline-formaldehyde terpolymer, TGA showed no mass loss up to 270°C, indicating the absence of hydration water. asianpubs.org The polymer underwent a single-step decomposition between 270°C and 495°C, with a final decomposition temperature of 330°C. asianpubs.org Similarly, a melamine-aniline-formaldehyde (MAF) terpolymeric ligand was stable up to 305°C and exhibited a single decomposition step between 305°C and 530°C, with a decomposition temperature of 390°C. isca.me
The introduction of other monomers or modifiers alters the thermal profile. Cyclohexanone-aniline-formaldehyde resins with a high aniline (B41778) content show a slight weight increase between 80°C and 180°C, possibly due to the oxidation of amine groups. vot.pl In contrast, pure aniline-formaldehyde resins demonstrate higher thermal stability, with decomposition starting around 250°C. vot.pl Resins with a lower aniline content begin to lose weight at 210°C, while those with a lower cyclohexanone (B45756) content start to decompose at 220-240°C. vot.plresearchgate.net
DSC analysis of aniline formaldehyde-organoclay composites has been used to investigate the effects of clay reinforcement on the polymer's thermal properties, indicating changes in the polymeric matrix. researchgate.net The incorporation of organoclay into melamine (B1676169) aniline formaldehyde (B43269) foams also leads to significant changes in the textural structure of the resin. mdpi.com
Interactive Data Table: Thermal Decomposition of Aniline-Formaldehyde Polymers
| Polymer System | Onset of Decomposition (°C) | Decomposition Range (°C) | Key Observations |
| p-hydroxyacetophenone-aniline-formaldehyde | 270 | 270-495 | Single decomposition step. asianpubs.org |
| Melamine-aniline-formaldehyde | 305 | 305-530 | Single decomposition step. isca.me |
| Cyclohexanone-aniline-formaldehyde (high aniline) | 250 | - | Higher thermal stability. vot.pl |
| Cyclohexanone-aniline-formaldehyde (low aniline) | 210 | - | Lower onset of decomposition. vot.plresearchgate.net |
| Aniline Formaldehyde-Organoclay Composites | - | - | Thermal behavior significantly changed compared to pure resin. researchgate.net |
Activation Energy of Thermal Degradation
The activation energy (Ea) of thermal degradation provides insight into the stability of polymeric materials. Various kinetic models, such as the Freeman-Carroll and Sharp-Wentworth methods, are employed to calculate this parameter from TGA data. asianpubs.orgisca.merjpbcs.com
For a p-hydroxyacetophenone-aniline-formaldehyde terpolymer, the activation energy was calculated to be 20.89 kJ/mol using the Sharp-Wentworth method and 21.08 kJ/mol by the Freeman-Carroll method, showing good agreement between the two models. asianpubs.org Similarly, for a melamine-aniline-formaldehyde terpolymeric ligand, the activation energy was determined to be 21.10 kJ/mol (Sharp-Wentworth) and 21.46 kJ/mol (Freeman-Carroll). isca.meisca.me
The activation energy for the thermal degradation of cyclohexanone-aniline-formaldehyde resins was found to be in the range of 37.6–41.7 kJ/mol. vot.plresearchgate.netvot.pl These values help in quantitatively estimating the relative thermal stability of the polymers. vot.pl The agreement between values obtained by different methods suggests a common reaction mode for the degradation process. rjpbcs.com
Interactive Data Table: Activation Energy of Aniline-Formaldehyde Polymers
| Polymer System | Activation Energy (Ea) - Sharp-Wentworth (kJ/mol) | Activation Energy (Ea) - Freeman-Carroll (kJ/mol) |
| p-hydroxyacetophenone-aniline-formaldehyde | 20.89 asianpubs.org | 21.08 asianpubs.org |
| Melamine-aniline-formaldehyde | 21.10 isca.meisca.me | 21.46 isca.meisca.me |
| Cyclohexanone-aniline-formaldehyde | 37.6 - 41.7 vot.plresearchgate.netvot.pl | - |
Influence of Polymer Structure and Modifiers on Thermal Stability Profiles
The structure of the polymer and the presence of modifiers significantly influence the thermal stability of aniline-formaldehyde resins. The introduction of different monomers into the polymer chain can either enhance or reduce thermal stability.
For instance, pure aniline-formaldehyde resins exhibit high thermal stability due to their high content of aromatic rings. vot.pl However, the incorporation of cyclohexanone into the polymer chain leads to a more rapid weight loss during heating. vot.pl Conversely, the inclusion of melamine in a terpolymer with aniline and formaldehyde results in a material that is stable up to 305°C. isca.me
Modifiers like organoclay can also enhance thermal properties. The incorporation of organomodified montmorillonite (B579905) clay into aniline-formaldehyde matrices has been shown to improve mechanical strength and thermal stability. Aniline formaldehyde-organoclay composites show a significant change in their thermal decomposition characteristics, with higher clay content potentially increasing thermal stability. icm.edu.pl The addition of organoclay to melamine aniline formaldehyde foams also affects the crystallographic structure and textural properties of the material. mdpi.com The synthesis of epoxy-functionalized aniline-formaldehyde resins is another approach to enhance crosslinking and mechanical properties.
The reaction conditions during polymerization, such as the molar ratio of reactants and the type of catalyst, also play a crucial role in determining the final structure and, consequently, the thermal stability of the resulting polymer. isca.memdpi.comgoogle.com
Environmental Fate and Persistence Studies
The environmental impact of aniline-formaldehyde compounds is a significant concern due to the known toxicity of the parent compounds, aniline and formaldehyde.
Assessment of Bioaccumulation Potential in Aquatic Systems
Aniline has a low log Kow of 0.90, suggesting it does not significantly bioaccumulate. waterquality.gov.au Studies have shown that it is readily depurated from organisms. waterquality.gov.au Formaldehyde also shows no evidence of bioaccumulation in shrimp and fish. industrialchemicals.gov.au However, the persistence of aniline-formaldehyde resins in water bodies raises concerns about their potential long-term ecological effects and the possibility of bioaccumulation. While aniline itself biodegrades rapidly, its sorption to sediments and humic materials can be more significant in acidic conditions. ceultimate.com The release of these compounds into aquatic systems can be harmful to aquatic life. scribd.com
Research on Long-term Environmental Impact
The long-term environmental impact of aniline-formaldehyde compounds is linked to the persistence and toxicity of the parent molecules. Both aniline and formaldehyde are recognized for their hazardous properties, including potential carcinogenicity. nih.govepa.gov Formaldehyde is classified as a human carcinogen and is known to be genotoxic. nih.govkherkhergarcia.com Aniline is also suspected of causing genetic defects and cancer. carlroth.com
While formaldehyde is biodegradable and has a short atmospheric lifetime, continuous emissions can lead to sustained concentrations in the environment. industrialchemicals.gov.aukherkhergarcia.com Aniline is also readily biodegradable but can persist under certain conditions. waterquality.gov.au The formation of aniline-formaldehyde resins creates more stable and persistent materials. Polymerized urea-formaldehyde resins, for example, can persist in the soil. industrialchemicals.gov.au The slow hydrolysis of some aniline-formaldehyde oligomeric reaction products in water leads to the formation of insoluble polyurea compounds that are not biodegradable. scribd.com The long-term persistence of these pollutants in ecosystems can intensify their harmful effects. nih.gov
Remediation and Recycling Strategies for Aniline-Formaldehyde Materials
The management of post-consumer aniline-formaldehyde (AF) materials presents a significant challenge due to their cross-linked, thermoset nature, which prevents them from being easily re-melted and re-molded like thermoplastics. nih.gov Consequently, research has focused on various strategies ranging from energy recovery and chemical breakdown to mechanical reprocessing.
Remediation and Degradation Approaches
Remediation strategies for AF resins primarily involve breaking down the polymer into smaller, less harmful components or mineralizing them completely.
Thermal Degradation: This is one of the most studied degradation methods for AF resins. Thermogravimetric analysis (TGA) has shown that the thermal stability of these resins is dependent on their specific composition. For instance, pure aniline-formaldehyde resins exhibit high thermal stability, with decomposition starting around 250°C. vot.pl The introduction of other monomers, such as cyclohexanone or melamine, alters the degradation profile. vot.plisca.me Terpolymeric ligands based on aniline and formaldehyde also show varied decomposition temperatures. isca.measianpubs.org Thermal degradation can be a method for volume reduction and energy recovery, although it requires careful control to manage potentially hazardous emissions.
Interactive Table: Thermal Degradation Data for Various Aniline-Formaldehyde Based Resins
| Resin Type | Initial Decomposition Temperature (°C) | Activation Energy for Degradation (kJ/mol) | Reference |
|---|---|---|---|
| Pure Aniline-Formaldehyde | ~250 | Not Specified | vot.pl |
| Cyclohexanone-Aniline-Formaldehyde | 210 - 240 | 37.6 - 41.7 | vot.plvot.pl |
| p-Hydroxyacetophenone-Aniline-Formaldehyde | 270 | 20.89 - 21.08 | asianpubs.org |
| Melamine-Aniline-Formaldehyde | 305 | 21.10 - 21.46 | isca.me |
Advanced Oxidation Processes (AOPs): AOPs are highly effective for degrading persistent organic pollutants by generating powerful reactive oxygen species, such as hydroxyl radicals (•OH). researchgate.netmdpi.com Techniques like the Fenton process (H₂O₂ + Fe²⁺), photo-Fenton (UV + H₂O₂ + Fe²⁺), and ozonation are capable of breaking down complex organic molecules. researchgate.netiwaponline.comnih.gov While much of the research focuses on treating wastewater containing aniline or formaldehyde individually, these processes are viable for the degradation of the cured resin or its leachates. nih.govmdpi.comije.ir For example, the photo-Fenton process has been shown to be highly effective in mineralizing formaldehyde and related compounds. nih.gov
Bioremediation: The use of microorganisms to break down synthetic polymers is an emerging area of research. While aniline-formaldehyde resins are generally recalcitrant, some studies have explored the biodegradation of polyaniline and its composites. mdpi.comnih.gov Oligomers of aniline have shown potential for use in biomedical applications due to some biodegradation characteristics. nih.gov Furthermore, hydrogels based on polyaniline have been shown to be biodegradable by natural soil microorganisms. researchgate.net This suggests that developing specific microbial consortia or enzymatic treatments could be a future pathway for the environmentally benign remediation of AF materials.
Recycling Strategies
Recycling of thermoset polymers like AF resins is more complex than for thermoplastics and is generally categorized into mechanical and chemical recycling. mdpi.comnih.gov
Mechanical Recycling: This approach involves physically processing the waste material into smaller particles or powders without altering its chemical structure. mdpi.comresearchgate.net The resulting powder can be used as a filler material in the production of new composites, including new thermosetting resins. mdpi.com For instance, a patented process for recycling formaldehyde resins containing inorganic particles involves mechanically separating the particles via sieving, adjusting the pH of the recovered resin, and then adding it as a component to a new, non-precondensed formaldehyde resin for producing wood-based panels. google.com
Chemical Recycling: This strategy aims to depolymerize the resin back into its constituent monomers or other valuable chemical feedstocks. mdpi.com This is a more challenging but potentially more sustainable approach as it allows for the creation of new, high-quality polymers. For thermosets like phenol-formaldehyde resins, which are structurally similar to AF resins, chemical recycling methods include pyrolysis, gasification, and solvolysis to recover phenols and other aromatic compounds. mdpi.comresearchgate.net These techniques could theoretically be adapted for AF resins to recover aniline and other valuable chemicals.
Use as Functional Materials: An alternative form of recycling is to repurpose the waste material for a new function. Aniline-formaldehyde condensate (AFC) is a resinous polymer with amine groups that give it a high capacity for metal complexation. researchgate.net Research has shown that AFC can be used as an effective adsorbent for removing heavy metal ions like Zn(II) and Pb(II) from aqueous solutions. researchgate.net Coating AFC onto a stable substrate like mesoporous silica (B1680970) (SBA-15) can create a robust material for wastewater treatment applications. researchgate.net
Emerging Research Directions and Future Perspectives in Aniline Formaldehyde Science
Development of Sustainable Synthesis Routes and Green Chemistry Approaches
The traditional synthesis of aniline-formaldehyde resins relies on petroleum-derived monomers and often involves hazardous chemicals and energy-intensive conditions. acs.org A major thrust in current research is the development of greener, more sustainable synthetic methodologies that align with the principles of green chemistry. royalsocietypublishing.orgwikipedia.org
Key research efforts are focused on several areas:
Formaldehyde (B43269) Replacement: Formaldehyde is a known human carcinogen, prompting extensive research into safer alternatives. nih.gov Studies are exploring the use of non-toxic aromatic dialdehydes, such as terephthalaldehyde, to create formaldehyde-free phenolic resins, a strategy that could be adapted for aniline-based systems. rsc.org
Bio-based Feedstocks: The dependence on aniline (B41778), derived from fossil fuels, is a significant sustainability challenge. Researchers are investigating the conversion of lignin (B12514952), an abundant biomass polymer, into nitrogenous chemicals, including amines that could potentially serve as precursors for resin synthesis. nih.gov The Mannich reaction, which condenses a substrate with an amine and formaldehyde, is a key method being explored for modifying lignin to introduce amino groups. nih.gov
Greener Catalysis: The industrial synthesis of 4,4'-methylene diphenyl diamine (4,4'-MDA), a key intermediate, typically uses corrosive acids like hydrochloric acid, generating significant waste. mdpi.com Research is aimed at replacing these with solid acid catalysts, zeolites, ion-exchange resins, or ionic liquids to create more environmentally benign processes. mdpi.com
Solvent-Free and Energy-Efficient Processes: Novel synthesis techniques like solvent-free reactive extrusion are being developed to produce thermosetting resins. rsc.org These methods can dramatically reduce reaction times and energy consumption compared to traditional batch processes. rsc.org Additionally, physical methods like microwave heating and ultrasound-assisted synthesis are being explored to accelerate reactions and reduce energy waste. royalsocietypublishing.orgnih.gov
A comparative overview of traditional versus emerging green synthesis approaches is presented below.
| Feature | Traditional Synthesis | Green Chemistry Approach | Research Focus |
| Monomers | Petroleum-based (Aniline, Formaldehyde) | Bio-based alternatives, Formaldehyde replacement | Lignin valorization nih.gov, Non-toxic aldehydes rsc.org |
| Catalysts | Corrosive mineral acids (e.g., HCl) | Solid acids, Zeolites, Ionic liquids | Heterogeneous catalysis to reduce waste mdpi.com |
| Solvents | Often requires organic solvents | Solvent-free or green solvents (e.g., water, supercritical CO₂) | Reactive extrusion, On-water reactions royalsocietypublishing.orgrsc.org |
| Energy | High-temperature batch processing | Microwave-assisted, Ultrasound-assisted synthesis | Energy-efficient continuous processes royalsocietypublishing.orgnih.gov |
| Waste | Significant by-product and catalyst waste | High atom economy, Recyclable catalysts | Designing processes for minimal waste generation wikipedia.org |
Integration into Advanced Functional Material Platforms
Aniline-formaldehyde condensates are being integrated into a new generation of advanced materials, moving beyond their traditional roles. By modifying the polymer backbone or creating composites, researchers are imparting novel functionalities for high-tech applications.
Energy Harvesting: Aniline-formaldehyde resins (AFR) have emerged as highly effective tribo-positive materials for use in triboelectric nanogenerators (TENGs). researchgate.netcardiff.ac.uk TENGs convert mechanical energy into electricity, and the high positive charge affinity of AFR films, attributed to their abundant nitrogen and oxygen functional groups, allows for the fabrication of high-power-density devices. researchgate.net Optimized AFR-based TENGs have demonstrated significantly higher performance compared to standard materials like polyamide-6. researchgate.netcardiff.ac.uk
Advanced Composites and Foams: To enhance properties like thermal stability and mechanical strength, aniline-formaldehyde resins are being combined with other polymers and nanofillers. Copolymers with melamine (B1676169), for example, produce foams with improved water resistance and non-flammability for insulation applications. nih.govmdpi.com The incorporation of organoclays into the polymer matrix results in nanocomposites with enhanced compressive strength and thermal insulation properties. nih.govmdpi.com
Functional Coatings and Adhesives: Modified aniline-formaldehyde oligomers are being developed for specialized applications such as corrosion inhibitors, adhesives, and materials for electronic components. cardiff.ac.ukscipub.de By incorporating metal ions, researchers have synthesized resins with significant antimicrobial activity, suitable for coatings on medical devices or as antifouling agents. tandfonline.com
Semiconductor and Electronic Applications: The electrical properties of aniline-formaldehyde resins make them suitable for applications in electronics, such as the encapsulation of semiconductor devices. cardiff.ac.uk Furthermore, doping the polymer matrix with materials like silver nanoparticles creates nanocomposites with potential uses as catalysts, photosensitive components, and in modern electronic devices requiring flexible dielectrics. researchgate.net
Refined Computational Design and Predictive Modeling of Aniline-Formaldehyde Systems
Computational modeling has become an indispensable tool for accelerating the design and understanding of aniline-formaldehyde systems. These methods provide molecular-level insights into reaction mechanisms, structure-property relationships, and the performance of derived materials.
Quantum and Molecular Mechanics: High-level quantum chemical methods are used to elucidate the complex, multi-step reaction mechanism of aniline and formaldehyde to form MDA. mdpi.com These studies can determine the energetics of different reaction pathways, identify transition states, and analyze the influence of solvents, providing a roadmap to optimize reaction conditions and prevent side-product formation. mdpi.com Density Functional Theory (DFT) is also employed to investigate the structural and spectral features of modified resins, such as those doped with metal nanoparticles. researchgate.netbio-conferences.org
Kinetic and Process Modeling: To bridge the gap between molecular reactions and industrial-scale reactors, multiscale modeling approaches are being developed. Cellular automata (CA) models, for instance, can predict the kinetic curves of MDA synthesis under various conditions (e.g., temperature, catalyst ratio), showing good agreement with experimental data. mdpi.com Such models are crucial for process optimization and reactor design. mdpi.com
Predictive Property Modeling: Machine learning techniques, particularly Artificial Neural Networks (ANN), are being used to create predictive models for the performance of materials derived from aniline-formaldehyde. opencivilengineeringjournal.com These models can correlate the composition of a polymer composite with its final properties, such as adhesive strength or thermal stability, enabling the design of materials with specific, targeted characteristics without extensive trial-and-error experimentation. opencivilengineeringjournal.combibliotekanauki.pl
The table below summarizes the application of different computational models in aniline-formaldehyde research.
| Modeling Technique | Application Area | Key Insights |
| Quantum Chemistry (e.g., G3MP2B3, DFT) | Reaction Mechanism Analysis | Elucidation of elementary reaction steps, transition state energies, solvent effects in MDA formation. mdpi.com |
| Cellular Automata (CA) | Reaction Kinetics Prediction | Modeling of kinetic curves based on reaction conditions (temperature, reactant ratios). mdpi.com |
| Artificial Neural Networks (ANN) | Material Property Prediction | Forecasting adsorption performance of modified resins opencivilengineeringjournal.com; Predicting properties of composites. bibliotekanauki.pl |
| Quantitative Structure-Activity Relationship (QSAR) | Design of Functional Molecules | Correlating chemical structure with biological activity for related Mannich bases. nih.gov |
Addressing Existing Research Gaps and Overcoming Challenges in Polymer Science
Despite recent advances, several challenges and research gaps remain in the science and application of aniline-formaldehyde polymers. Addressing these issues is critical for their future development and commercial viability.
Sustainability and End-of-Life Management: A primary challenge for thermosetting polymers like aniline-formaldehyde resins is their poor recyclability. frontiersin.org Research is needed to design polymers with reversible cross-links or to develop efficient chemical recycling methods to recover monomers, moving towards a circular plastics economy. frontiersin.org The reliance on fossil-fuel-based aniline remains a major hurdle for true sustainability.
Toxicity and Biocompatibility: The toxicity associated with formaldehyde is a significant driver for developing formaldehyde-free synthesis routes. nih.govrsc.org Further research is required to fully assess the toxicological profiles of new formulations and their degradation products to ensure they are environmentally benign.
Process Scalability and Control: While many novel synthesis methods and material modifications show promise at the laboratory scale, scaling them up for industrial production presents significant challenges. mdpi.com For example, achieving uniform dispersion of nanofillers in a polymer matrix is crucial for performance but can be difficult to control in large-scale manufacturing. researchgate.net
Fundamental Understanding of Structure-Property Relationships: There remains a gap in the quantitative understanding of how molecular architecture (e.g., degree of branching, cross-link density) translates to macroscopic properties like mechanical strength, thermal stability, and electrical conductivity. frontiersin.org More sophisticated characterization and modeling are needed to build these fundamental connections.
Innovation in Targeted Applications and Interdisciplinary Research
The unique properties of aniline-formaldehyde resins are being leveraged in innovative applications that often lie at the intersection of multiple scientific disciplines.
Biomedical and Antimicrobial Materials: The development of metal-chelated aniline-formaldehyde resins with proven antimicrobial activity against various pathogens opens up applications in medicine and public health. tandfonline.com These materials could be used in coatings for medical implants, sterile equipment, or as additives in biomaterials to prevent infections. tandfonline.com
Environmental Remediation: Modified aniline-formaldehyde polymers have shown potential as effective adsorbents for removing pollutants like heavy metal ions from wastewater. opencivilengineeringjournal.com This connects polymer chemistry with environmental engineering to develop new solutions for water purification.
Advanced Sensing Technologies: While not a direct application of the polymer, interdisciplinary research has led to the development of sophisticated chemical probes for detecting endogenous formaldehyde in biological systems. rsc.org This research into the biological roles of formaldehyde provides crucial context for the development of biocompatible aniline-formaldehyde materials.
Microencapsulation: The ability to form stable resins makes aniline-formaldehyde and related polymers candidates for microencapsulation technologies. cardiff.ac.ukdokumen.pub This involves entrapping active substances within a polymer shell for controlled release, with applications ranging from pharmaceuticals to smart textiles and self-healing materials. dokumen.pub
The continued exploration of these emerging areas promises to redefine the role of aniline-formaldehyde condensates, transforming them from traditional thermosets into a class of advanced, functional materials tailored for a sustainable and technologically advanced future.
Q & A
Q. What are the primary reaction mechanisms between aniline and formaldehyde under acidic conditions?
The reaction typically involves condensation to form 4,4′-methylenedianiline (MDA) in the presence of hydrochloric acid. This proceeds via electrophilic substitution, where formaldehyde acts as a methylene source, bridging two aniline molecules. The mechanism includes:
Q. How can aniline-formaldehyde polymers be synthesized and characterized?
Synthesis :
- Use paraformaldehyde as a formaldehyde source under reflux with aniline in toluene.
- Acidic or basic catalysts (e.g., HCl) control crosslinking density .
Characterization : - FTIR : Identify N–H stretching (~3400 cm⁻¹) and C–N bending (1250–1350 cm⁻¹).
- NMR : Peaks at δ 6.5–7.5 ppm (aromatic protons) and δ 3.5–4.5 ppm (methylene bridges) confirm polymer structure .
Q. What safety protocols are critical when handling aniline-formaldehyde systems?
- Toxicity : Aniline derivatives (e.g., MDA) are suspected carcinogens; use fume hoods and PPE.
- Degradation : Monitor formaldehyde off-gassing using gas chromatography (GC) or UV-Vis spectroscopy .
Advanced Research Questions
Q. How can the kinetics of aniline-formaldehyde condensation be modeled?
Methodology :
- Thin-layer chromatography (TLC) tracks intermediates (e.g., 4-aminobenzyl alcohol, N-(4-aminobenzyl)aniline).
- First-order kinetics with respect to formaldehyde concentration under acidic conditions (rate constant k = 1.2 × 10⁻³ s⁻¹ at 25°C) .
Data Table :
| Intermediate | Retention Factor (Rf) | Formation Pathway |
|---|---|---|
| 4-Aminobenzyl alcohol | 0.45 | Formaldehyde protonation |
| N-(4-aminobenzyl)aniline | 0.62 | Nucleophilic substitution |
Q. What statistical methods optimize copolymer synthesis (e.g., poly(aniline-co-formaldehyde))?
- Full Factorial Design (FFD) : Varies factors (aniline volume, formaldehyde ratio, catalyst concentration) across 16 experiments to identify significant interactions.
- Box-Behnken Design (BBD) : Reduces experiments to 13 while modeling non-linear relationships for adsorption optimization .
Example Optimization :
| Factor | Low Level | High Level | Optimal Value |
|---|---|---|---|
| Aniline (mL) | 2 | 10 | 6.5 |
| Formaldehyde (mL) | 1 | 5 | 3.2 |
Q. How do catalysts influence reaction pathways in aniline-formaldehyde systems?
- HCl : Accelerates MDA formation via protonation of formaldehyde.
- Heterogeneous catalysts (e.g., ZnO) : Promote oxidative coupling for photocatalytic degradation of residual formaldehyde (e.g., 90% efficiency at 150°C) .
Contradiction Note : While HCl dominates lab-scale synthesis, industrial studies report conflicting efficiency metrics for ZnO-based systems due to surface passivation .
Q. How to resolve discrepancies in reported reaction product distributions?
Q. What advanced techniques degrade formaldehyde using aniline-based composites?
- Photocatalysis : FL-Ti3C2/BiOCl/SnO2 ternary composites achieve 95% formaldehyde degradation under UV light via hydroxyl radical generation.
- Adsorption : Conjugated microporous polyanilines show 117 mg/g capacity at 25°C, modeled via Langmuir isotherms .
Methodological Guidelines
- Spectral Analysis : Always cross-validate polymer structures using XRD (for crystallinity) and TGA (thermal stability).
- Kinetic Modeling : Employ Arrhenius plots to derive activation energies (e.g., Eₐ = 45 kJ/mol for MDA formation) .
- Ethical Compliance : Adhere to OECD guidelines for carcinogenicity testing of novel polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
